Product packaging for Oleoylethanolamide-d4(Cat. No.:CAS No. 946524-36-3)

Oleoylethanolamide-d4

Cat. No.: B050160
CAS No.: 946524-36-3
M. Wt: 329.6 g/mol
InChI Key: BOWVQLFMWHZBEF-QAFBOUAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-​Oleoylethanolamide-d4 is the labeled analogue of N-​Oleoylethanolamide, an agonist of peroxisome proliferator-activated receptor-α (PPAR-​α). N-​Oleoylethanolamide generates an intestinal signal that stimulates central dopamine activity establishing a link between caloric-​homeostatic and hedonic-​homeostatic controllers. N-​this compound is a selective GPR55 agonist.>Oleoyl ethanolamide-d4 contains four deuterium atoms at the hydroxyethyl 1,1/',2, and 2/' positions. It is intended for use as an internal standard for the quantification of oleoyl ethanolamide by GC- or LC-mass spectrometry. Oleoyl ethanolamide (OEA) is an analog of the endocannabinoid AEA found in brain tissue and in chocolate. It is one of the long chain fatty acid ethanolamides that accumulates rapidly in infarcted tissue, but its biosynthesis is reduced in the intestine of rats following food deprivation. OEA is an endogenous, potent agonist for PPARα, exhibiting an EC50 value of 120 nM in a transactivation assay. Systemic administration of OEA suppresses food intake and reduces weight gain in rats (10 mg/kg intraperitoneally) and PPARα wild-type mice, but not in PPARα knockout mice. These data indicate that OEA regulates food intake by a PPARα-mediated mechanism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39NO2 B050160 Oleoylethanolamide-d4 CAS No. 946524-36-3

Properties

IUPAC Name

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVQLFMWHZBEF-QAFBOUAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223084
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-36-3
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties and Biological Activity of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

Disclaimer: Direct experimental data for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide is limited in publicly available literature. This guide is therefore based on the extensive research conducted on its non-deuterated isotopologue, Oleoylethanolamide (OEA), a well-studied endogenous fatty acid amide. The core chemical behaviors and biological activities are expected to be highly similar, with the primary difference being the isotopic mass.

Core Chemical Properties

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide is the deuterated form of Oleoylethanolamide (OEA), where four hydrogen atoms on the ethanolamide moiety are replaced by deuterium. This isotopic labeling is often used in research for tracer studies and as an internal standard in mass spectrometry-based quantification.

Quantitative Data for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
PropertyValueSource
Molecular Formula C20H35D4NO2Calculated
Molecular Weight 329.56 g/mol Calculated
Exact Mass 329.3230 g/mol Calculated
Physical Appearance Expected to be a white solidInferred from OEA[1][2]
Melting Point Not available; expected to be similar to OEA (59-60 °C)Inferred from OEA[1][2]
Solubility Not available; expected to be soluble in ethanol and DMSOInferred from OEA[1][2]
Quantitative Data for Oleoylethanolamide (OEA)
PropertyValueSource
Molecular Formula C20H39NO2[1][3]
Molar Mass 325.537 g·mol−1[1][2][3]
Appearance White solid[1][2]
Melting Point 59–60 °C (138–140 °F; 332–333 K)[1][2]
Solubility Soluble in ethanol and DMSO[1][2]
CAS Number 111-58-0[1]

Experimental Protocols

The synthesis and analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide would follow established protocols for OEA, with the necessary adaptation of using a deuterated starting material for synthesis.

Synthesis Protocols

2.1.1. Enzymatic Synthesis of OEA

This method provides a high-purity product under mild conditions.[4] The synthesis of the deuterated analogue would require the use of 2-amino-1,1,2,2-d4-ethanol.

  • Reactants: Purified oleic acid and ethanolamine (or its deuterated analogue).

  • Enzyme: Immobilized lipase (e.g., from Candida).[4]

  • Solvent: Hexane.[4]

  • Procedure:

    • Dissolve oleic acid and ethanolamine in hexane.

    • Add the immobilized lipase to the solution.

    • The reaction is conducted with agitation at a controlled temperature (e.g., 65 °C) for several hours.[5]

    • After the reaction, the enzyme is removed by filtration.

    • The product is then crystallized from the solvent, for example by cooling, to achieve high purity.[5]

2.1.2. Chemical Synthesis of OEA

A common chemical synthesis route involves the acylation of ethanolamine.[6]

  • Reactants: Oleic acid, a chlorocarbonic ester (e.g., p-nitrophenyl chloroformate), N,N-dimethyl-4-aminopyridine (DMAP), an organic base (e.g., triethylamine), and ethanolamine (or its deuterated analogue).[6]

  • Solvent: An organic solvent such as diethylene glycol dimethyl ether.[6]

  • Procedure:

    • Oleic acid and DMAP are dissolved in the organic solvent.

    • The chlorocarbonic ester and triethylamine are added to form an oleic acid mixed anhydride.[6]

    • In a separate reaction, ethanolamine, DMAP, and a base are dissolved in the organic solvent.

    • The prepared mixed anhydride is then added to the ethanolamine solution to yield the final product.[6]

Analytical Protocols

2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a widely used method for the quantification of OEA and its analogues in biological samples.[7][8]

  • Sample Preparation: Extraction from the biological matrix (e.g., brain tissue) is typically performed with acetonitrile.[8]

  • Chromatography: A C18 reverse-phase column is commonly used with a gradient mobile phase.[8]

  • Detection: Electrospray ionization (ESI) in positive selected ion monitoring (SIM) mode on a mass spectrometer.[8] For the deuterated compound, the monitored mass would be adjusted to account for the presence of deuterium.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for OEA analysis, though it requires derivatization.[9][10]

  • Derivatization: Free OEA can dehydrate at high temperatures in the GC injector. Therefore, it is typically derivatized to its trimethylsilyl (TMS) ether to ensure thermal stability.[9][10]

  • Chromatography: A capillary GC equipped with a suitable column (e.g., fused silica bonded phase) is used.[11]

  • Detection: Mass spectrometry is used for detection and quantification.

Signaling Pathways

OEA, and by extension its deuterated form, is a bioactive lipid that modulates several key signaling pathways, primarily acting as an endogenous agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α).[1][12]

PPAR-α Signaling Pathway

OEA is a high-affinity ligand for PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[12][13] Activation of PPAR-α by OEA leads to the regulation of genes involved in fatty acid uptake and oxidation.[14] This pathway is central to OEA's effects on satiety and body weight regulation.[13]

PPAR_alpha_pathway OEA OEA PPARa PPAR-α OEA->PPARa binds PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE dimerizes with RXR and binds RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., for lipid metabolism) PPRE->TargetGenes regulates transcription BiologicalEffects Biological Effects (Satiety, Reduced Body Weight) TargetGenes->BiologicalEffects leads to

PPAR-α Signaling Pathway
OEA-PPARα-TFEB Signaling Axis

Recent research has shown that OEA, through its activation of PPARα, can also promote the activity of Transcription Factor EB (TFEB).[15][16] TFEB is a master regulator of lysosomal biogenesis and autophagy.[17] This pathway is of interest in the context of neurodegenerative diseases like Alzheimer's, where enhanced clearance of pathological protein aggregates is beneficial.[15][16] The activation of TFEB by OEA appears to be independent of the mTORC1 pathway.[15]

TFEB_pathway OEA OEA PPARa PPAR-α OEA->PPARa activates TFEB_cyto TFEB (cytoplasm) PPARa->TFEB_cyto promotes TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus translocation LysosomalGenes Lysosomal & Autophagy Genes TFEB_nucleus->LysosomalGenes activates transcription CellularClearance Enhanced Cellular Clearance (e.g., Aβ uptake) LysosomalGenes->CellularClearance leads to

OEA-PPARα-TFEB Signaling
Inhibition of HMGB1/TLR4/NF-kB Signaling

OEA has demonstrated anti-inflammatory and neuroprotective properties by inhibiting the HMGB1/TLR4/NF-kB signaling pathway.[18][19] This pathway is a key component of the innate immune response and can be activated by cellular stress or damage, leading to inflammation.[20][21][22] By blocking the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4), OEA can inhibit the downstream activation of the pro-inflammatory transcription factor NF-kB.[18] This leads to a reduction in the production of inflammatory cytokines such as IL-1β and TNF-α.[18]

Inflammatory_pathway cluster_inhibition Inhibition by OEA OEA OEA HMGB1 HMGB1 OEA->HMGB1 inhibits TLR4 TLR4 OEA->TLR4 inhibits HMGB1->TLR4 activates NFkB NF-kB Activation TLR4->NFkB leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation cause

Inhibition of HMGB1/TLR4/NF-kB Pathway

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Oleoylethanolamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in regulating feeding, body weight, and lipid metabolism.[1] It functions as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α).[2][3] In analytical and metabolic research, isotopically labeled analogs of OEA, such as deuterated oleoylethanolamide, are indispensable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically almost identical to the parent compound but distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[4][5]

This near-identity in physicochemical properties ensures that deuterated standards co-elute with the analyte and experience similar ionization effects, making them the "gold standard" for quantitative bioanalysis by correcting for variability during sample preparation and analysis.[4][6][7] This guide provides an in-depth overview of the physical and chemical properties of deuterated OEA, its biological significance, and detailed experimental protocols for its application.

Physical and Chemical Properties

The introduction of deuterium in place of protium (¹H) leads to subtle but significant changes in the physicochemical properties of oleoylethanolamide. The most critical alteration is the increased mass, which forms the basis of its use as an internal standard. Furthermore, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[4] This increased bond strength can lead to a slower reaction rate if the C-D bond cleavage is the rate-determining step in a metabolic pathway, a phenomenon known as the Kinetic Isotope Effect (KIE).[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of native OEA and its common deuterated isotopologues, OEA-d2 and OEA-d4.

Table 1: General Properties

PropertyOleoylethanolamide (OEA)Oleoylethanolamide-d2 (OEA-d2)Oleoylethanolamide-d4 (OEA-d4)
Synonyms OEA, Oleic Acid EthanolamideOEA-d2, Oleic Acid Ethanolamide-d2OEA-d4, Oleic Acid Ethanolamide-d4
Appearance White Solid[2][8]Not SpecifiedNot Specified
CAS Number 111-58-0[3]1245477-09-1[9]946524-36-3[10]
Molecular Formula C₂₀H₃₉NO₂[3]C₂₀H₃₇D₂NO₂[9]C₂₀H₃₅D₄NO₂[10]
Molar Mass 325.5 g/mol [3][11]327.5 g/mol [9]329.6 g/mol [10]
Purity Not Applicable≥99% deuterated forms (d₁-d₂)[9]≥99% deuterated forms (d₁-d₄)[10]
Melting Point 59–60 °C[2][8]Not SpecifiedNot Specified

Table 2: Solubility Data

SolventOEA SolubilityOEA-d2 SolubilityOEA-d4 Solubility
DMF ~100 mg/ml[3]~50 mg/ml[9]~100 mg/ml[10]
DMSO ~100 mg/ml[3]~50 mg/ml[9]~100 mg/ml[10]
Ethanol ~100 mg/ml[3]Solution in ethanol[9]~100 mg/ml (provided as 1 mg/ml solution)[10]
PBS (pH 7.2) ~100 µg/ml[3]~0.15 mg/ml[9]~100 µg/ml[10]

Biological Activity and Signaling Pathways

OEA exerts its biological effects primarily by activating the nuclear receptor PPAR-α.[1][2] Unlike the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but instead regulates gene expression related to lipid metabolism.[2][11] The signaling cascade is initiated when OEA, produced in the small intestine after feeding, binds to PPAR-α.[2][12] This receptor then forms a heterodimer with the retinoid X receptor (RXR), which translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding event initiates the transcription of genes involved in fatty acid oxidation and lipolysis, ultimately contributing to satiety and reduced body weight.[1][10]

Beyond its canonical PPAR-α pathway, OEA has been shown to influence other signaling systems. It can enhance hepatic glycogen synthesis and inhibit gluconeogenesis through the LKB1/AMPK pathway, independent of PPAR-α.[13] OEA also communicates with the brain via the vagus nerve to regulate feeding behavior and may modulate neurotransmitter systems, including dopamine and histamine.[14][15][16]

OEA_Signaling_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa binds CellMembrane Cell Membrane Complex PPAR-α / RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE binds to Nucleus Nucleus Transcription Gene Transcription PPRE->Transcription activates Response Increased Lipolysis & Fatty Acid Oxidation Satiety Signal Transcription->Response leads to

Core OEA signaling pathway via PPAR-α activation.

Experimental Protocols

The primary application of deuterated OEA is as an internal standard for accurate quantification of endogenous OEA in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4][17][18] Below is a detailed methodology for such an analysis.

Protocol: Quantification of OEA in Human Plasma using OEA-d4

1. Materials and Reagents

  • Human plasma collected in EDTA tubes.

  • This compound (OEA-d4) internal standard (IS) solution (e.g., 100 ng/mL in ethanol).

  • Methanol, chloroform, and water (LC-MS grade).

  • Butylated hydroxytoluene (BHT) as an antioxidant.[19]

  • Formic acid.

  • Nitrogen gas for evaporation.

  • LC-MS/MS system with a C18 reverse-phase column.

2. Sample Preparation (Lipid Extraction) a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a glass tube, add 10 µL of the OEA-d4 internal standard solution. Vortex briefly. c. Add 500 µL of a cold (-20 °C) solution of chloroform:methanol (2:1, v/v) containing 0.005% BHT.[19] d. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. e. Centrifuge the samples at 3,000 x g for 15 minutes at 4 °C. Three layers should form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.[19] f. Carefully collect the lower organic layer using a glass pipette and transfer it to a new clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[4] h. Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.[4]

3. LC-MS/MS Analysis

  • LC System:
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS System (Triple Quadrupole):
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • OEA: Precursor ion (Q1) m/z 326.3 → Product ion (Q3) m/z 62.1.
  • OEA-d4: Precursor ion (Q1) m/z 330.3 → Product ion (Q3) m/z 66.1.
  • Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis and Quantification a. Integrate the peak areas for both the OEA and OEA-d4 MRM transitions. b. Calculate the ratio of the peak area of OEA to the peak area of OEA-d4. c. Prepare a calibration curve using known concentrations of OEA standard spiked into a blank matrix (e.g., charcoal-stripped plasma) with a fixed concentration of OEA-d4. d. Plot the peak area ratio (OEA/OEA-d4) against the OEA concentration and perform a linear regression. e. Quantify the amount of OEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow A 1. Sample Collection (e.g., Plasma) B 2. Add Internal Standard (OEA-d4) A->B C 3. Lipid Extraction (e.g., Chloroform/Methanol) B->C D 4. Centrifugation (Phase Separation) C->D E 5. Isolate Organic Layer D->E F 6. Evaporate to Dryness (Nitrogen Stream) E->F G 7. Reconstitute in Mobile Phase F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Data Processing (Calculate Analyte/IS Ratio) H->I

Workflow for quantitative bioanalysis using deuterated OEA.

Conclusion

Deuterated oleoylethanolamide is a vital tool for researchers in the fields of metabolism, pharmacology, and drug development. Its physicochemical properties are nearly identical to its endogenous counterpart, allowing it to serve as an ideal internal standard for achieving accurate, precise, and robust quantification in complex biological matrices.[4] A thorough understanding of its properties, biological pathways, and the detailed experimental protocols for its use enables scientists to generate high-quality data, advancing our knowledge of the physiological roles of OEA and its potential as a therapeutic target.

References

A Technical Guide to the In Vitro Biological Functions of Oleoylethanolamide and the Analytical Role of Oleoylethanolamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, a class of lipid mediators that play significant roles in various physiological processes. Synthesized in the small intestine and other tissues, OEA is recognized for its role in regulating appetite, lipid metabolism, and inflammation[1][2]. Its mechanisms of action are primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α)[3][4].

This guide provides an in-depth overview of the in vitro biological functions of OEA, detailing its primary signaling pathways and cellular effects. It also clarifies the crucial role of its deuterated isotopologue, Oleoylethanolamide-d4 (OEA-d4) . OEA-d4 is chemically and biologically analogous to OEA, making it an ideal internal standard for accurate quantification in mass spectrometry-based assays[5][6]. Throughout this document, "OEA" will be used to describe biological functions, while "OEA-d4" will be specifically referenced in the context of analytical protocols.

Core Biological Functions and Signaling Pathways of OEA In Vitro

OEA exerts its biological effects by interacting with several key cellular targets. These interactions trigger downstream signaling cascades that modulate gene expression and cellular metabolism.

Primary Mechanism: PPAR-α Activation

OEA is a high-affinity endogenous ligand for PPAR-α, a nuclear receptor that functions as a transcription factor regulating genes involved in lipid metabolism[3][7].

  • Mechanism of Action : Upon entering the cell, OEA binds to and activates PPAR-α in the nucleus. This activation leads to the heterodimerization of PPAR-α with the Retinoid X Receptor (RXR). The resulting complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid transport, cellular uptake, and β-oxidation[8].

  • In Vitro Effects :

    • Stimulation of Lipolysis : In cultured adipocytes, OEA treatment stimulates the release of glycerol and fatty acids in a PPAR-α-dependent manner[8][9].

    • Inhibition of Hepatic Stellate Cell (HSC) Activation : In in vitro models of liver fibrosis, OEA has been shown to inhibit the activation of HSCs, a key event in fibrosis development. This anti-fibrotic effect is mediated by PPAR-α activation, which suppresses TGF-β1-stimulated pathways[7][10].

    • Modulation of Insulin Signaling : In rat hepatoma cells (HTC), OEA can inhibit insulin receptor signaling through a PPAR-α-dependent activation of JNK and p38 MAPK pathways[11][12].

OEA_PPAR_Alpha_Pathway cluster_cell Cell cluster_nucleus Nucleus OEA OEA PPARa PPAR-α OEA->PPARa Binds & Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR Dimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Promotes Transcription Lipolysis Increased Lipolysis & β-Oxidation TargetGenes->Lipolysis Increased Fatty Acid Oxidation

Caption: OEA-mediated activation of the PPAR-α signaling pathway.

Other Signaling Mechanisms

While PPAR-α is the primary target, OEA also interacts with other receptors in vitro.

  • GPR119 Activation : OEA is an agonist for G protein-coupled receptor 119 (GPR119), a receptor expressed in pancreatic β-cells and intestinal L-cells[13][14]. Activation of this Gαs-coupled receptor leads to increased intracellular cyclic AMP (cAMP) levels. In vitro, this has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cell models[15][16][17].

  • TRPV1 Modulation : OEA interacts with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a non-selective cation channel involved in sensory perception. Studies on Caco-2 cells suggest OEA can modulate intestinal permeability via TRPV1[4][18].

  • Regulation by FAAH : The biological activity of OEA is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH)[19]. In vitro studies using FAAH inhibitors show that preventing OEA degradation enhances its biological effects, such as GLP-1 secretion[16].

Quantitative Data Summary

The potency and efficacy of OEA have been quantified in various in vitro assay systems. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key parameters used to describe a drug's potency[20][21][22].

ParameterTarget/AssayCell Type / SystemValueReference
EC50 GPR119 Activation (cAMP assay)GPR119-expressing cells~5 µM[13]
EC50 Intestinal Permeability (TEER)Caco-2 cells (apical application)~4 µM (LogEC50 -5.4)[18]
Effective Conc. GLP-1 SecretionMurine GLUTag L-cells10 µM[15][16]
Effective Conc. Inhibition of HSC ActivationHepatic Stellate Cells3-30 µM[7]
Effective Conc. Lipolysis StimulationRat Adipocytes1-20 µM[8]

Detailed Experimental Protocols

Reproducible in vitro research relies on well-defined experimental protocols. Below are methodologies for key assays used to study OEA's biological functions and quantification.

Protocol: In Vitro PPAR-α Reporter Gene Assay

This assay quantifies the ability of OEA to activate the PPAR-α transcription factor in a cellular context.

  • Objective : To measure the dose-dependent activation of PPAR-α by OEA.

  • Principle : A host cell line (e.g., HEK293 or HepG2) is transiently co-transfected with two plasmids: an expression vector for human or rodent PPAR-α and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple PPREs. OEA activation of PPAR-α drives the expression of luciferase, which is quantified via a luminescent reaction.

  • Methodology :

    • Cell Culture : Plate HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.

    • Transfection : Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with a PPAR-α expression plasmid and a PPRE-luciferase reporter plasmid. A β-galactosidase or Renilla luciferase plasmid is often included as a control for transfection efficiency.

    • Treatment : After 24 hours, replace the medium with a fresh medium containing various concentrations of OEA (e.g., 0.1 to 100 µM) or a known PPAR-α agonist (e.g., WY-14643) as a positive control. Include a vehicle control (e.g., DMSO or ethanol).

    • Incubation : Incubate the cells for an additional 18-24 hours.

    • Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

    • Luminometry : Measure the luciferase activity in the cell lysate using a luminometer after adding the appropriate substrate. Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity).

    • Data Analysis : Plot the normalized luciferase activity against the logarithm of OEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow cluster_workflow PPAR-α Reporter Assay Workflow node1 1. Seed Cells (e.g., HEK293T) node2 2. Co-transfect Plasmids - PPAR-α Expression Vector - PPRE-Luciferase Reporter node1->node2 node3 3. Treat with OEA (Dose-Response) node2->node3 node4 4. Incubate (18-24 hours) node3->node4 node5 5. Lyse Cells & Add Luciferase Substrate node4->node5 node6 6. Measure Luminescence (Quantify Reporter Activity) node5->node6

Caption: Experimental workflow for a PPAR-α reporter gene assay.

Protocol: Quantification of OEA in In Vitro Samples via LC-MS/MS

This protocol details the use of OEA-d4 as an internal standard for the accurate quantification of OEA in biological matrices like cell lysates or culture media by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Objective : To accurately measure the concentration of OEA in a biological sample.

  • Principle : A known quantity of OEA-d4 is added ("spiked") into the sample at the beginning of the extraction process. OEA-d4 is chemically identical to OEA but has a higher mass due to the deuterium atoms. It co-elutes with OEA during liquid chromatography and exhibits similar ionization behavior in the mass spectrometer, but is detected at a different mass-to-charge ratio (m/z). By comparing the peak area of the analyte (OEA) to the peak area of the internal standard (OEA-d4), variations in sample extraction, injection volume, and matrix effects can be corrected for, ensuring high accuracy and precision[5][23][24].

  • Methodology :

    • Sample Collection : Collect cell culture medium or cell lysates.

    • Internal Standard Spiking : Add a precise, known amount of OEA-d4 solution (in an organic solvent like methanol) to each sample, calibrator, and quality control sample.

    • Lipid Extraction : Perform a liquid-liquid extraction or solid-phase extraction to isolate lipids, including OEA and OEA-d4. A common method is the Folch or Bligh-Dyer extraction using chloroform and methanol.

    • Solvent Evaporation and Reconstitution : Evaporate the organic solvent phase under a stream of nitrogen and reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., methanol/acetonitrile).

    • LC Separation : Inject the reconstituted sample into an LC system, typically with a C18 reversed-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate OEA from other lipids.

    • MS/MS Detection : Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Set specific precursor-to-product ion transitions for both OEA and OEA-d4. For example:

        • OEA : m/z 326.3 → 62.1

        • OEA-d4 : m/z 330.3 → 66.1

    • Data Analysis : Integrate the peak areas for both the OEA and OEA-d4 transitions. Calculate the ratio of the OEA peak area to the OEA-d4 peak area. Construct a calibration curve by plotting this ratio against the known concentrations of the calibrator samples. Determine the concentration of OEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_lcms LC-MS/MS Quantification Workflow node1 1. Sample Collection (e.g., Cell Lysate) node2 2. Spike with Internal Standard (Known amount of OEA-d4) node1->node2 node3 3. Lipid Extraction (e.g., Folch Method) node2->node3 node4 4. LC Separation (C18 Column) node3->node4 node5 5. MS/MS Detection (MRM Mode) node4->node5 node6 6. Data Analysis (Calculate Peak Area Ratio OEA / OEA-d4) node5->node6

Caption: Workflow for quantifying OEA using OEA-d4 as an internal standard.

Conclusion

Oleoylethanolamide is a multifaceted lipid mediator with significant biological functions demonstrable in vitro, primarily through the activation of the PPAR-α nuclear receptor. Its roles in modulating lipid metabolism and cellular signaling make it a compelling target for research in metabolic diseases and inflammation. The ability to accurately study these functions is critically dependent on robust analytical techniques. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for researchers, enabling the precise and reliable quantification of OEA in complex biological samples via LC-MS/MS, thereby ensuring the integrity and reproducibility of experimental findings.

References

Unlocking Research Potential: A Comprehensive List of Long-Tail Keywords for the Hypothetical Peptide "Tgkasqffgl M"

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research, the discovery of a new compound, here hypothetically named "Tgkasqffgl M," opens up a myriad of investigative avenues. To facilitate the dissemination of knowledge and guide content creation for the scientific community, a comprehensive list of SEO-driven, long-tail keywords has been generated. These keywords are tailored to the specific intents of researchers, from initial exploration to in-depth validation and troubleshooting.

Assuming "Tgkasqffgl M" to be a novel peptide, the following table categorizes long-tail keywords based on five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured approach aims to address the nuanced queries of scientific researchers at various stages of their investigation into this putative molecule.

CategoryLong-tail Keyword
Foundational & Exploratory What is the function of Tgkasqffgl M peptide?
Tgkasqffgl M mechanism of action in vitro.[1][2][3][4]
Discovery and origin of the Tgkasqffgl M sequence.
Tgkasqffgl M predicted protein binding sites.
Homology of Tgkasqffgl M to known protein families.
In silico modeling of Tgkasqffgl M structure.
Potential biological pathways involving Tgkasqffgl M.
Tgkasqffgl M expression in different cell types.
Subcellular localization of Tgkasqffgl M.
Conservation of Tgkasqffgl M sequence across species.
Methodological & Application How to synthesize Tgkasqffgl M peptide.[5]
Tgkasqffgl M peptide synthesis and purification protocols.[5][6]
Commercial suppliers of synthetic Tgkasqffgl M.
Tgkasqffgl M antibody for western blot.
ELISA kit for Tgkasqffgl M quantification.
Tgkasqffgl M overexpression plasmid for cell culture.
CRISPR/Cas9 knockout of Tgkasqffgl M gene.
Using Tgkasqffgl M in co-immunoprecipitation assays.
Tgkasqffgl M as a potential biomarker.
Therapeutic applications of Tgkasqffgl M.
Troubleshooting & Optimization Low yield of recombinant Tgkasqffgl M protein.
Tgkasqffgl M peptide solubility issues and solutions.
Optimizing Tgkasqffgl M antibody concentration for IHC.
Non-specific binding in Tgkasqffgl M pull-down assays.
Tgkasqffgl M aggregation problems and prevention.
Improving Tgkasqffgl M stability in solution.
Troubleshooting Tgkasqffgl M gene knockdown efficiency.
Off-target effects of Tgkasqffgl M inhibitors.
Best lysis buffer for Tgkasqffgl M extraction.
Reducing background noise in Tgkasqffgl M immunofluorescence.
Validation & Comparative Validating the function of Tgkasqffgl M with a rescue experiment.
Comparing Tgkasqffgl M activity with similar peptides.
Tgkasqffgl M vs. [related peptide] in a specific assay.
Cross-reactivity of Tgkasqffgl M antibodies.
Confirming Tgkasqffgl M binding partners with SPR.
Phenotypic analysis of Tgkasqffgl M knockout mice.
Reproducibility of Tgkasqffgl M experimental results.
Tgkasqffgl M as a superior alternative to [existing technology].
Independent validation of published Tgkasqffgl M data.
Comparative analysis of Tgkasqffgl M orthologs.

References

Endogenous role of oleoylethanolamide and its deuterated analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Endogenous Role of Oleoylethanolamide and its Deuterated Analog

Core Concepts: An Introduction to Oleoylethanolamide (OEA)

Oleoylethanolamide (OEA) is an endogenous, naturally occurring ethanolamide lipid that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1][2][3] Structurally, it is the amide of oleic acid and ethanolamine and is considered an analog of the endocannabinoid anandamide.[4] However, a crucial distinction is that OEA does not activate cannabinoid receptors and exerts its primary physiological effects independently of the cannabinoid pathway.[2][4][5] It is synthesized in the proximal small intestine in response to feeding, where it acts as a local satiety signal.[6][7] OEA's primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that it binds to with high affinity, thereby modulating the transcription of genes involved in energy homeostasis and fat metabolism.[1][8][9][10]

OEA Metabolism: Biosynthesis and Degradation

The concentration and signaling of OEA are tightly controlled by its synthesis and degradation, which are modulated by nutrient availability. Levels of OEA decrease during periods of food deprivation and rise upon refeeding, a process localized to the mucosal layer of the duodenum and jejunum.[6]

2.1 Biosynthesis The biosynthesis of OEA is a two-step enzymatic process that utilizes dietary oleic acid.[2][11]

  • N-Acylation: A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a donor molecule, such as sn-1-oleoyl-phosphatidylcholine, to the free amino group of phosphatidylethanolamine (PE). This reaction forms N-oleoyl-phosphatidylethanolamine (NOPE).[2][12]

  • Hydrolysis: The newly formed NOPE is then hydrolyzed by a specific N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves the molecule to release OEA and phosphatidic acid.[2][6][12]

2.2 Degradation The termination of OEA signaling is achieved through enzymatic hydrolysis. The primary enzyme responsible for OEA degradation is the Fatty Acid Amide Hydrolase (FAAH), which breaks OEA down into its constituent parts: oleic acid and ethanolamine.[6][12] Another enzyme, the PEA-preferring acid amidase (PAA), may also contribute to this process.[12]

G cluster_synthesis Biosynthesis cluster_degradation Degradation PC sn-1-oleoyl- phosphatidylcholine NOPE N-oleoyl-phosphatidylethanolamine (NOPE) n1 PC->n1 PE Phosphatidylethanolamine (PE) PE->n1 OEA Oleoylethanolamide (OEA) n2 NOPE->n2 DegradationProducts Oleic Acid + Ethanolamine n3 OEA->n3 NAT N-acyltransferase (NAT) NAPE_PLD NAPE-PLD FAAH FAAH / PAA n1->NOPE n2->OEA n3->DegradationProducts  FAAH / PAA

Diagram 1: OEA Biosynthesis and Degradation Pathway.

Molecular Mechanisms of Action

OEA exerts its biological effects by interacting with several cellular receptors and signaling pathways.

3.1 Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) The most well-characterized mechanism of OEA action is through its role as a high-affinity endogenous agonist for PPAR-α.[8][9][10] PPAR-α is a ligand-activated transcription factor that plays a critical role in regulating lipid metabolism.[1]

The signaling cascade is as follows:

  • Activation: OEA enters the cell and binds to PPAR-α in the cytoplasm or nucleus.

  • Dimerization: Upon ligand binding, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This OEA-PPARα/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding initiates the transcription of genes involved in fatty acid transport (e.g., CD36), beta-oxidation, and lipolysis, while repressing genes involved in inflammation.[4][13][14]

The anorexic (appetite-suppressing) effects of OEA are entirely dependent on this pathway; in mice lacking the PPAR-α receptor, OEA administration fails to reduce food intake or body weight gain.[8][9]

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus OEA OEA PPARa PPAR-α OEA->PPARa binds Complex PPAR-α / RXR Heterodimer PPARa->Complex dimerize RXR RXR RXR->Complex dimerize PPRE PPRE (on DNA) Complex->PPRE binds to TargetGenes Target Gene Transcription (e.g., CD36, CPT1) PPRE->TargetGenes activates Response ↑ Fatty Acid Oxidation ↑ Lipolysis ↓ Inflammation TargetGenes->Response leads to

Diagram 2: OEA Signaling via the PPAR-α Pathway.

3.2 Other Receptors While PPAR-α is the primary mediator of OEA's metabolic effects, other receptors have been identified:

  • TRPV1 (Transient Receptor Potential Vanilloid type 1): OEA can activate TRPV1, the capsaicin receptor, in vitro.[15][16] This interaction may play a role in modulating sensory nerve signals, potentially contributing to its effects on satiety and analgesia.[16]

  • GPR119: OEA has been shown to bind to GPR119, an orphan G protein-coupled receptor expressed in the pancreas and gastrointestinal tract, suggesting a potential role in glucose homeostasis and hormone secretion.[2][17]

Key Physiological Functions

OEA's activation of its target receptors leads to a range of beneficial physiological effects.

  • Satiety and Weight Management: OEA acts as a peripheral satiety signal, reducing food intake by delaying meal initiation and reducing meal size.[4][17] Its chronic administration reduces body weight gain in rodents.[8] A meta-analysis of human trials confirmed that OEA supplementation significantly reduces body weight, BMI, waist circumference, and fat mass.[13]

  • Lipid Metabolism: By activating PPAR-α, OEA stimulates fatty acid uptake, lipolysis (the breakdown of fats), and beta-oxidation (fatty acid burning for energy).[16][18] This dual action of reducing energy intake and increasing energy expenditure makes it a key regulator of lipid homeostasis.

  • Anti-inflammatory and Antioxidant Effects: OEA exhibits significant anti-inflammatory properties. It can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19][20] This effect is partly mediated by PPAR-α's ability to inhibit the pro-inflammatory NF-κB signaling pathway.[13][21] It also enhances the expression of antioxidant enzymes.[13]

  • Neuroprotection: Emerging research has indicated that OEA possesses neuroprotective properties, reducing neuronal death in certain models of neurodegeneration.[2]

Quantitative Analysis of OEA Effects

The physiological effects of OEA have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Dose-Response Effects of OEA in Rodents

Parameter Species Dose & Route Effect Citation
Food Intake Rat 10 mg/kg (i.p.) Significant reduction in 30-min food intake [4]
Food Intake Rat 20 mg/kg (i.p.) 99.48% suppression of 30-min food intake [4]

| Atherosclerosis | Rat/Mouse | 5 mg/kg/day (i.p.) | Attenuated formation of atherosclerotic plaques |[20] |

Table 2: Effects of OEA Supplementation in Human Clinical Trials

Population Dose & Duration Outcome Measure Result Citation
Healthy Obese 250 mg/day for 8 weeks Serum IL-6 Significant Decrease [19]
Healthy Obese 250 mg/day for 8 weeks Serum TNF-α Significant Decrease [19]
Meta-Analysis Various Body Weight Significant Decrease (SMD: -0.26) [13]
Meta-Analysis Various Triglycerides Significant Decrease [13]

| Meta-Analysis | Various | Fasting Blood Glucose | Significant Decrease |[13] |

The Role of Deuterated OEA in Research

A deuterated analog of OEA (d-OEA) is a synthetically modified version where one or more hydrogen atoms are replaced by their heavier isotope, deuterium. While its endogenous role is non-existent, its application in a research setting is critical.

Primary Application: Internal Standard for Mass Spectrometry The primary and mandatory use of deuterated OEA is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[22][23]

  • Why it's needed: Biological samples (like plasma or tissue homogenates) are complex matrices. During sample preparation (extraction, cleanup) and the ionization process in the mass spectrometer, the analyte of interest (endogenous OEA) can be lost or its signal suppressed. This variability makes accurate quantification impossible without a proper control.

  • How it works: A known amount of d-OEA is added to the sample at the very beginning of the workflow. Because deuterium substitution results in a minimal change in chemical properties, d-OEA behaves almost identically to endogenous OEA throughout the entire analytical process. However, its increased mass allows the mass spectrometer to distinguish it from the non-deuterated OEA. By measuring the ratio of the signal from endogenous OEA to the signal from the known amount of d-OEA, researchers can correct for any experimental variability and achieve highly accurate and precise quantification of the true endogenous OEA concentration.

Experimental Protocols

7.1 Quantification of OEA in Biological Tissues This protocol describes a common method for quantifying OEA in rodent brain tissue using LC-MS with a deuterated internal standard.[22][23][24]

Methodology:

  • Tissue Homogenization: A known weight of frozen brain tissue is homogenized in a suitable buffer.

  • Internal Standard Spiking: A precise, known amount of deuterated OEA (e.g., OEA-d4) solution is added to the homogenate.

  • Protein Precipitation & Lipid Extraction: Ice-cold acetonitrile is added to the sample (typically in a 2:1 or 3:1 volume ratio) to precipitate proteins and extract lipids, including OEA. The sample is vortexed thoroughly.

  • Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet the precipitated proteins.

  • Sample Collection: The supernatant, containing OEA and the d-OEA internal standard, is carefully transferred to a new tube and often evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for injection.

  • LC-MS Analysis:

    • Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reverse-phase column to separate OEA from other lipids.

    • Mass Spectrometry: The eluent from the HPLC is directed into a mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both endogenous OEA and the deuterated internal standard.

  • Data Analysis: The peak areas for both analytes are integrated. The concentration of endogenous OEA is calculated by comparing the ratio of the OEA peak area to the d-OEA peak area against a standard curve prepared with known concentrations of OEA.

G A 1. Tissue Sample (e.g., Brain, Intestine) B 2. Add Deuterated OEA (Internal Standard) A->B C 3. Protein Precipitation & Lipid Extraction (e.g., Acetonitrile) B->C D 4. Centrifugation C->D E 5. Collect Supernatant D->E F 6. LC-MS Analysis E->F G 7. Data Analysis (Ratio of OEA / d-OEA) F->G

Diagram 3: Experimental Workflow for OEA Quantification.

7.2 In Vivo Anorexic Effect Assay in Rodents This protocol is adapted from studies assessing the appetite-suppressing effects of OEA.[4]

Methodology:

  • Animal Acclimation: Male rats are individually housed and acclimated to a regular light-dark cycle. They are typically fasted for a period (e.g., 24 hours) before the experiment to ensure robust feeding behavior.

  • OEA Preparation: OEA is dissolved in a vehicle solution. A common vehicle consists of 5% Tween 80, 5% propylene glycol, and 90% physiological saline to ensure solubility.

  • Administration: Animals are divided into groups and receive an intraperitoneal (i.p.) injection of either the vehicle control or OEA at various doses (e.g., 3, 10, 20 mg/kg body weight).

  • Food Presentation: Immediately or shortly after the injection, a pre-weighed amount of standard chow is presented to each animal.

  • Measurement of Food Intake: Food intake is measured at specific time points (e.g., 30 min, 1 hour, 2 hours, 24 hours) by weighing the remaining food and correcting for any spillage.

  • Statistical Analysis: The food intake data between the vehicle-treated and OEA-treated groups are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

References

Methodological & Application

Application Note: Quantitative Analysis of Oleoylethanolamide in Biological Matrices by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1] It exerts its effects primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Given its therapeutic potential for metabolic disorders, a robust and sensitive analytical method for the accurate quantification of OEA in biological samples is crucial for researchers, scientists, and drug development professionals. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of OEA in plasma, utilizing oleoylethanolamide-d4 (OEA-d4) as an internal standard to ensure accuracy and precision.

Principle

This method employs liquid-liquid extraction (LLE) to isolate OEA and the OEA-d4 internal standard from the biological matrix. Chromatographic separation is achieved using a reversed-phase high-performance liquid chromatography (HPLC) column with gradient elution.[3][4] The analytes are then detected by a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. The concentration of OEA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for the extraction of fatty acid ethanolamides from plasma.[3][4]

  • Materials:

    • Human plasma (150 µL)

    • Oleoylethanolamide (OEA) standard solution

    • This compound (OEA-d4) internal standard solution

    • Hexane:isopropanol (9:1, v/v)[5]

    • Microcentrifuge tubes

    • Nitrogen evaporator

    • Reconstitution solvent (e.g., Methanol/Water 50:50)

  • Procedure:

    • Pipette 150 µL of human plasma into a microcentrifuge tube.

    • Spike the plasma sample with the OEA-d4 internal standard.

    • Add the appropriate volume of OEA standard for calibration curve and quality control (QC) samples. For unknown samples, add a corresponding volume of blank solvent.

    • Add 1 mL of hexane:isopropanol (9:1, v/v) extraction solvent.

    • Vortex the mixture for 15 minutes.

    • Centrifuge the samples at 3,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical parameters; optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

  • Column: A reversed-phase column, such as a Phenomenex Gemini C6-Phenyl (2.1mm × 50mm, 5µm) or equivalent.[6]

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.30 mL/min[6]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    2.0 95
    2.5 95
    2.6 40

    | 3.0 | 40 |

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Mass Spectrometry (MS) System: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV[7]

  • Source Temperature: 120°C[7]

  • Desolvation Temperature: 250°C[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    OEA 326.4 62.1 Optimized for instrument

    | OEA-d4 | 330.4 | 66.0 | Optimized for instrument |

Data Presentation

Table 1: Method Validation Parameters for OEA Quantification This table summarizes typical validation results for the LC-MS/MS method.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3][4][6]
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 85-105%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)OEA Peak AreaOEA-d4 Peak AreaPeak Area Ratio (OEA/OEA-d4)
0.51,23450,1230.025
12,45650,5670.049
512,34549,8760.248
1025,67851,2340.501
50128,90150,9872.528
100254,32149,5675.131
250634,56750,34512.605
5001,256,78950,11125.081

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (150 µL) add_is 2. Spike with OEA-d4 Internal Standard plasma->add_is add_standards 3. Add Calibration Standards/QCs add_is->add_standards extraction 4. Liquid-Liquid Extraction with Hexane:Isopropanol add_standards->extraction centrifuge 5. Centrifugation extraction->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporation to Dryness transfer->evaporate reconstitute 8. Reconstitution evaporate->reconstitute lc_separation 9. HPLC Separation on C18 Column reconstitute->lc_separation ms_detection 10. ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection integration 11. Peak Integration ms_detection->integration ratio_calc 12. Calculate Peak Area Ratio (OEA/OEA-d4) integration->ratio_calc calibration 13. Plot Calibration Curve ratio_calc->calibration quantification 14. Quantify OEA Concentration calibration->quantification oea_signaling_pathway cluster_ppar PPAR-α Pathway cluster_ampk LKB1/AMPK Pathway cluster_neuro Neurotransmitter Modulation OEA Oleoylethanolamide (OEA) PPARa PPAR-α Activation OEA->PPARa LKB1 LKB1 OEA->LKB1 Dopamine Dopamine Transmission Modulation OEA->Dopamine Gene Gene Transcription PPARa->Gene Lipolysis Stimulation of Lipolysis Gene->Lipolysis Feeding Modulation of Feeding Gene->Feeding AMPK AMPK Activation LKB1->AMPK Glycogen Increased Glycogen Synthesis AMPK->Glycogen Gluco Inhibited Gluconeogenesis AMPK->Gluco Satiety Regulation of Satiety and Reward Dopamine->Satiety

References

Application Note: A Validated Protocol for the Extraction and Quantification of Oleoylethanolamide (OEA) from Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a significant role in the regulation of appetite, metabolism, and inflammation. Accurate quantification of OEA in biological matrices such as plasma is crucial for understanding its physiological functions and for the development of OEA-based therapeutics. This application note provides a detailed, step-by-step protocol for the extraction of OEA from plasma using a liquid-liquid extraction (LLE) method, with the incorporation of a deuterated internal standard (OEA-d4) for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Oleoylethanolamide (OEA) standard

  • Oleoylethanolamide-d4 (OEA-d4) internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (or species of interest)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Analytical balance

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 4°C operation

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve OEA and OEA-d4 in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the OEA primary stock solution with methanol to create working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the OEA-d4 primary stock solution with methanol to prepare a 100 ng/mL internal standard working solution.

Plasma Sample Preparation and Extraction
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL OEA-d4 internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold methanol to each tube.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of MTBE.

    • Vortex for 1 minute for liquid-liquid extraction.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Vortex and Transfer: Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts at 80% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • OEA: Precursor ion (Q1) m/z 326.3 -> Product ion (Q3) m/z 62.1

      • OEA-d4: Precursor ion (Q1) m/z 330.3 -> Product ion (Q3) m/z 62.1

    • Optimize collision energies and other source parameters for maximum signal intensity.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Accuracy (% Bias)Within ± 15%
Precision (% CV)< 15%
Recovery> 85%
Matrix EffectMinimal (< 15%)
Table 2: Quality Control Sample Performance
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (% CV)
Low1.51.4596.75.8
Medium7578.2104.34.2
High400391.697.93.5

Visualizations

OEA_Extraction_Workflow Figure 1: OEA Plasma Extraction Workflow plasma 1. Plasma Sample (100 µL) spike 2. Spike with OEA-d4 Internal Standard plasma->spike precipitate 3. Add Methanol (Protein Precipitation) spike->precipitate extract 4. Add MTBE (Liquid-Liquid Extraction) precipitate->extract vortex1 5. Vortex extract->vortex1 centrifuge 6. Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: Figure 1: OEA Plasma Extraction Workflow

OEA_Signaling_Pathway Figure 2: OEA Signaling Pathway OEA Oleoylethanolamide (OEA) PPARa PPARα (Peroxisome Proliferator-Activated Receptor alpha) OEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation, Lipolysis) Nucleus->Gene_Expression Regulates Satiety Increased Satiety Gene_Expression->Satiety Fat_Metabolism Increased Fat Metabolism Gene_Expression->Fat_Metabolism

Caption: Figure 2: OEA Signaling Pathway

Application Notes & Protocols: (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide, also known as Oleoylethanolamide-d4 (OEA-d4), is the deuterated isotopologue of Oleoylethanolamide (OEA). OEA is an endogenous, naturally occurring lipid mediator synthesized in the small intestine from oleic acid[1][2][3]. It has garnered significant scientific interest for its role in the regulation of appetite, body weight, and lipid metabolism[1][2]. Due to its identical chemical properties but distinct mass, OEA-d4 serves as an ideal internal standard for accurate and precise quantification of endogenous OEA levels in biological matrices using mass spectrometry-based techniques[4][5]. These measurements are crucial for understanding the physiological and pathological roles of OEA in metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.

This document provides detailed application notes on the role of OEA in metabolic regulation and protocols for its use and quantification in research settings.

Application Notes

Mechanism of Action & Signaling Pathways

OEA exerts its biological effects by modulating several key signaling pathways involved in energy homeostasis and metabolism.

  • PPAR-α Activation: The primary mechanism of OEA is its function as a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)[2][3][6]. Activation of PPAR-α, a nuclear receptor, enhances the expression of genes related to fatty acid oxidation and lipolysis, particularly in the liver, muscle, and adipose tissue[3][7]. This action helps reduce lipid accumulation and improve lipid profiles[8].

  • GPR119 and TRPV1 Receptors: OEA also interacts with other receptors. It can activate G-protein coupled receptor 119 (GPR119), which is involved in promoting the release of glucagon-like peptide-1 (GLP-1) and insulin secretion[9][10]. Additionally, OEA can modulate the transient receptor potential vanilloid type 1 (TRPV1) channel, which may play a role in its effects on satiety and pain perception[6][10].

  • AMPK Pathway: Some studies suggest that OEA can regulate hepatic glucose metabolism through a PPAR-α-independent mechanism by activating the liver kinase B1/5' AMP-activated protein kinase (LKB1/AMPK) signaling pathway[8][11]. This activation enhances glycogen synthesis and inhibits gluconeogenesis, contributing to improved glucose homeostasis[11].

OEA_Signaling_Pathways cluster_cell Intestinal & Target Cells (Hepatocyte, Adipocyte) cluster_nucleus Nucleus cluster_effects Physiological Effects OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds & Activates GPR119 GPR119 OEA->GPR119 Activates TRPV1 TRPV1 OEA->TRPV1 Modulates AMPK LKB1/AMPK Pathway OEA->AMPK Activates Genes Gene Expression (Fatty Acid Oxidation, Lipolysis) PPARa->Genes Activation Inflammation ↓ Inflammation PPARa->Inflammation LipidMet ↑ Lipid Metabolism Genes->LipidMet GLP1 GLP-1 Secretion GPR119->GLP1 Insulin Insulin Secretion GPR119->Insulin Satiety ↑ Satiety ↓ Food Intake GPR119->Satiety TRPV1->Satiety Glycogen ↑ Glycogen Synthesis AMPK->Glycogen Gluco ↓ Gluconeogenesis AMPK->Gluco GlucoseMet ↑ Glucose Homeostasis AMPK->GlucoseMet LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue 1. Weigh Tissue Sample Homogenize 2. Homogenize in ACN Tissue->Homogenize Spike 3. Spike with OEA-d4 (Internal Standard) Homogenize->Spike Vortex 4. Vortex & Centrifuge Spike->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Dry 6. Dry & Reconstitute Supernatant->Dry Inject 7. Inject into LC-MS/MS Dry->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. MS Detection (ESI+, MRM) Separate->Detect Integrate 10. Integrate Peak Areas (OEA & OEA-d4) Detect->Integrate Ratio 11. Calculate Area Ratio Integrate->Ratio Quantify 12. Quantify vs. Calibration Curve Ratio->Quantify Animal_Study_Workflow cluster_diets cluster_groups cluster_analysis start Start: C57BL/6J Mice acclimate Acclimatization (1 week) start->acclimate diet Dietary Intervention (12-16 weeks) acclimate->diet chow Control Diet (Chow) hfd High-Fat Diet (HFD) group1 Chow + Vehicle treatment Treatment Phase (4-8 weeks) hfd->treatment group2 HFD + Vehicle group3 HFD + OEA (e.g., 10 mg/kg) monitoring In-life Monitoring (Body Weight, Food Intake) group1->monitoring group2->monitoring group3->monitoring endpoint Endpoint Analysis monitoring->endpoint met_tests Metabolic Tests (GTT, ITT) endpoint->met_tests blood Blood Analysis (Lipids, Glucose, Cytokines) endpoint->blood tissue Tissue Analysis (Histology, qPCR, Western Blot) endpoint->tissue

References

Revolutionizing Lipidomics: A Targeted Workflow Incorporating Oleoylethanolamide-d4 for Enhanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note presents a detailed and robust workflow for the targeted quantitative analysis of lipids, with a special focus on the integration of Oleoylethanolamide-d4 (OEA-d4) as an internal standard. The protocols outlined herein provide a comprehensive guide from sample preparation to data acquisition and analysis, ensuring high accuracy, precision, and reproducibility in lipidomics studies. This methodology is particularly relevant for researchers investigating the therapeutic potential of Oleoylethanolamide and other related N-acylethanolamines in metabolic and inflammatory diseases.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding disease pathogenesis and for the discovery of novel biomarkers and therapeutic targets. Oleoylethanolamide (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, has garnered significant interest due to its role in regulating feeding, body weight, and lipid metabolism.[1][2] Accurate quantification of OEA and other lipid mediators is paramount for elucidating their physiological functions and pharmacological potential. The use of a stable isotope-labeled internal standard, such as OEA-d4, is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of quantitative data.[3]

This document provides detailed protocols for a targeted lipidomics workflow employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and OEA-d4, alongside visualizations of the experimental workflow and the signaling pathway of OEA.

Experimental Protocols

A successful lipidomics experiment relies on meticulous sample handling and preparation to minimize degradation and contamination.[4]

Sample Preparation: Lipid Extraction

The choice of extraction method is critical for the efficient recovery of a broad range of lipids. The following protocol is a modification of the widely used Folch and Bligh & Dyer methods, optimized for the extraction of N-acylethanolamines from biological matrices such as plasma, serum, or tissue homogenates.[5][6][7]

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound (OEA-d4) internal standard solution (10 ng/mL in methanol)

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Centrifuge capable of 4°C and >2000 x g

  • Nitrogen evaporator

  • Acetonitrile:Isopropanol (1:1, v/v) for reconstitution

Procedure:

  • Thaw biological samples on ice.

  • To a 2 mL glass vial, add 100 µL of the sample.

  • Add 10 µL of the 10 ng/mL OEA-d4 internal standard solution.

  • Add 400 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Add 200 µL of chloroform and vortex for 30 seconds.

  • Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of acetonitrile:isopropanol (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of OEA and other lipids are achieved using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • UHPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for OEA and OEA-d4 should be optimized. Typical transitions are:

    • OEA: m/z 326.3 → 62.1

    • OEA-d4: m/z 330.3 → 62.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data Summary

The use of OEA-d4 as an internal standard allows for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.[3] The following table summarizes typical performance characteristics of a targeted LC-MS/MS method for OEA quantification.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 1.4 ng/mL[8][9]
Linearity (r²)> 0.99[10]
Intraday Precision (%RSD)< 15%[8][9]
Interday Precision (%RSD)< 15%[8][9]
Recovery85 - 105%[8]

Visualizations

Lipidomics Experimental Workflow

The following diagram illustrates the key steps in the targeted lipidomics workflow described in this application note.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Spike with OEA-d4 Internal Standard Sample->Add_IS Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Extraction Drydown Evaporation under N2 Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Calibration) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Targeted Lipidomics Experimental Workflow.

Oleoylethanolamide Signaling Pathway

OEA exerts its biological effects primarily through the activation of PPAR-α, which in turn modulates gene expression related to lipid metabolism.[1] OEA has also been shown to influence other signaling pathways, such as the LKB1/AMPK pathway, to regulate glucose metabolism.[11]

OEA_Signaling_Pathway cluster_cell Cell OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates LKB1 LKB1 OEA->LKB1 activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression Gene Expression (Lipid Metabolism) PPRE->Gene_Expression AMPK AMPK LKB1->AMPK activates Glycogen_Synthesis ↑ Glycogen Synthesis AMPK->Glycogen_Synthesis Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis

Caption: Oleoylethanolamide (OEA) Signaling Pathways.

Conclusion

The presented lipidomics workflow, incorporating this compound as an internal standard, provides a robust and reliable method for the targeted quantification of OEA and other lipid species. The detailed protocols and visualizations serve as a valuable resource for researchers in academia and industry. Adherence to these methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of lipid mediators in health and disease and accelerating the development of novel therapeutics.

References

Application Notes and Protocols for Studying Neuroinflammation and Alcohol Abuse with Oleoylethanolamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Oleoylethanolamide-d4 (OEA-d4) in the investigation of neuroinflammation and alcohol abuse. Oleoylethanolamide (OEA) is an endogenous lipid mediator with demonstrated anti-inflammatory and neuroprotective properties, making it a molecule of significant interest in the context of alcohol use disorder (AUD).[1][2][3][4] OEA-d4, a deuterated analog of OEA, serves as an essential tool for the accurate quantification of endogenous OEA levels in biological samples, a critical aspect of understanding its physiological and pathological roles.

Application Notes

Oleoylethanolamide has emerged as a promising therapeutic target for alcohol-related neuroinflammation and behaviors. Preclinical studies have consistently shown that OEA administration can attenuate alcohol-induced neuroinflammation, reduce alcohol consumption, and prevent relapse-like behaviors.[1][5][6] The primary mechanism of OEA's action involves the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), which in turn modulates gene expression related to inflammation and lipid metabolism.[6]

A key pathway implicated in alcohol-induced neuroinflammation is the activation of Toll-like receptor 4 (TLR4) signaling.[1][3][4] Alcohol can directly activate TLR4 and also increase gut permeability, leading to elevated levels of lipopolysaccharide (LPS) in circulation, which further stimulates TLR4. This triggers a downstream cascade involving NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] OEA has been shown to counteract this by inhibiting the TLR4-mediated pro-inflammatory cascade.[1][2][4]

The use of OEA-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods is crucial for the precise and accurate quantification of endogenous OEA in various biological matrices, including brain tissue and plasma. This allows researchers to correlate changes in endogenous OEA levels with alcohol consumption, withdrawal, and the severity of neuroinflammation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of OEA on alcohol-related behaviors and neuroinflammatory markers.

Table 1: Effects of OEA on Alcohol Consumption and Seeking Behavior

ParameterAnimal ModelOEA DosageEffectReference
Alcohol Self-AdministrationWistar Rats5 and 20 mg/kg, i.p.Significant decrease in ethanol self-administration.[5]
Cue-Induced ReinstatementWistar Rats5 and 20 mg/kg, i.p.Blocked cue-induced reinstatement of alcohol-seeking behavior.[6]
Alcohol Intake (Two-Bottle Choice)Mice10 mg/kg, i.p.Reduced voluntary alcohol intake.[7]
Severity of Withdrawal SymptomsMiceNot specifiedReduced severity of somatic withdrawal symptoms.[6]

Table 2: Effects of OEA on Neuroinflammatory and Neuroprotective Markers

MarkerBrain RegionAnimal ModelOEA TreatmentEffectReference
TLR4 ExpressionFrontal CortexWistar Rats (Alcohol Binge)5 mg/kg, i.p.Inhibited alcohol-induced increases in TLR4 expression.[1]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)Frontal CortexWistar Rats (Alcohol Binge)5 mg/kg, i.p.Reduced release of pro-inflammatory cytokines.[1][4]
Oxidative Stress MarkersFrontal CortexWistar Rats (Alcohol Binge)5 mg/kg, i.p.Prevented alcohol-induced lipid peroxidation.[8]
Brain-Derived Neurotrophic Factor (BDNF)Striatum & HippocampusMice (Alcohol Self-Administration)10 mg/kg, i.p.Increased Bdnf gene expression.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of Endogenous OEA using OEA-d4 and LC-MS/MS

This protocol is for the quantification of OEA in rodent brain tissue using OEA-d4 as an internal standard.

Materials:

  • Brain tissue sample

  • This compound (OEA-d4) internal standard solution (concentration to be optimized)

  • Acetonitrile (ACN), HPLC grade

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Water with 0.1% formic acid, HPLC grade

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize frozen brain tissue in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of OEA-d4 internal standard solution to the homogenate.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 50% ACN in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate OEA and OEA-d4 on the C18 column using a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).

    • Detect OEA and OEA-d4 using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for OEA and OEA-d4 should be optimized for the instrument used.

  • Quantification: Calculate the concentration of endogenous OEA in the sample by comparing the peak area ratio of OEA to OEA-d4 against a standard curve prepared with known concentrations of OEA and a fixed concentration of OEA-d4.

Protocol 2: Alcohol Self-Administration in Rodents

This protocol describes a standard operant conditioning procedure to model voluntary alcohol consumption.

Materials:

  • Operant conditioning chambers equipped with two levers and a liquid delivery system.

  • Ethanol solution (e.g., 10-20% v/v).

  • OEA solution for injection.

  • Vehicle solution (e.g., saline with 5% Tween-80).

  • Rodents (rats or mice).

Procedure:

  • Training:

    • Train the animals to press a lever for a reward (e.g., a sucrose solution).

    • Gradually introduce the ethanol solution, fading out the sucrose, until the animals are self-administering the ethanol solution.

    • An inactive lever should be present that does not result in a reward, to control for general activity.

  • Baseline Self-Administration: Establish a stable baseline of alcohol self-administration over several daily sessions.

  • OEA Administration:

    • Divide the animals into experimental groups (e.g., vehicle control, different doses of OEA).

    • Administer OEA or vehicle (e.g., intraperitoneally) at a set time before the self-administration session (e.g., 30 minutes).

  • Testing: Record the number of active and inactive lever presses and the volume of ethanol consumed during the session.

  • Data Analysis: Compare the alcohol consumption and lever pressing behavior between the OEA-treated and control groups.

Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol outlines the measurement of cytokines like TNF-α and IL-1β in brain tissue homogenates.

Materials:

  • Brain tissue homogenates from experimental animals.

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., rat or mouse TNF-α and IL-1β).

  • Plate reader.

Procedure:

  • Sample Preparation: Prepare brain tissue homogenates as per the ELISA kit manufacturer's instructions. This may involve centrifugation to pellet debris.

  • ELISA Procedure:

    • Follow the protocol provided with the ELISA kit. This typically involves:

      • Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

      • Incubating to allow the cytokine to bind to the antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing again.

      • Adding a substrate solution that reacts with the enzyme to produce a color change.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample by comparing its absorbance to a standard curve generated from known concentrations of the cytokine.

Visualizations

OEA_Signaling_Pathway cluster_cell Microglia / Astrocyte alcohol Alcohol tlr4 TLR4 alcohol->tlr4 activates lps ↑ LPS (from gut) lps->tlr4 activates nfkb NF-κB Activation tlr4->nfkb cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation oea Oleoylethanolamide (OEA) ppara PPARα oea->ppara activates neuroprotection Neuroprotection & ↓ Alcohol Seeking oea->neuroprotection ppara->tlr4 inhibits ppara->nfkb inhibits

Caption: OEA's mechanism in reducing alcohol-induced neuroinflammation.

Experimental_Workflow cluster_animal_model Animal Model of Alcohol Abuse cluster_behavioral Behavioral Assessment cluster_biochemical Biochemical Analysis alcohol_admin Alcohol Administration (Self-administration or Binge) oea_treatment OEA Treatment Groups (Vehicle, OEA doses) alcohol_admin->oea_treatment behavior Alcohol Consumption & Seeking Behavior oea_treatment->behavior tissue Brain & Plasma Collection oea_treatment->tissue data_analysis Data Analysis & Correlation behavior->data_analysis oea_quant OEA Quantification (LC-MS/MS with OEA-d4) tissue->oea_quant inflammation_markers Neuroinflammation Markers (ELISA, qPCR, Western Blot) tissue->inflammation_markers oea_quant->data_analysis inflammation_markers->data_analysis

Caption: Experimental workflow for studying OEA's effects.

Logical_Relationship alcohol Chronic Alcohol Abuse neuroinflammation Neuroinflammation (↑ TLR4, Cytokines) alcohol->neuroinflammation induces addiction Alcohol Addiction (↑ Seeking, Relapse) alcohol->addiction neuroinflammation->addiction contributes to oea_system Endogenous OEA System oea_system->neuroinflammation counteracts oea_system->addiction reduces oea_admin Exogenous OEA Administration oea_admin->neuroinflammation suppresses oea_admin->addiction attenuates

Caption: Relationship between OEA, neuroinflammation, and alcohol abuse.

References

Application Notes and Protocols: Pharmacokinetic Studies of Oleoylethanolamide Using a Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies required to perform pharmacokinetic (PK) studies of oleoylethanolamide (OEA) utilizing a deuterated analog, such as Oleoylethanolamide-d4 (OEA-d4). The use of a deuterated analog as the administered compound allows for its clear distinction from endogenous OEA, enabling precise quantification and characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to Oleoylethanolamide (OEA) and the Rationale for Deuterated Analogs

Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide that acts as a high-affinity agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α).[1][2][3] It is naturally synthesized in the small intestine in response to feeding and is involved in the regulation of satiety, body weight, and lipid metabolism.[1][2][4] The therapeutic potential of OEA in managing obesity and related metabolic disorders is an area of active research.[5][6]

To accurately determine the pharmacokinetic properties of exogenously administered OEA, it is crucial to differentiate it from the endogenous pool. A deuterated analog of OEA, such as OEA-d4, serves as an ideal tool for this purpose. The mass shift introduced by the deuterium atoms allows for specific and sensitive quantification by mass spectrometry without significantly altering the compound's physicochemical and biological properties.[7]

Experimental Protocols

Synthesis of Deuterated Oleoylethanolamide (OEA-d4)

A common method for the synthesis of OEA is the acylation of ethanolamine with oleic acid or its derivatives.[8][9][10] To produce OEA-d4, deuterated ethanolamine (ethanolamine-d4) is used as a starting material.

Protocol: Synthesis of this compound (OEA-d4)

  • Activation of Oleic Acid:

    • Dissolve oleic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add an activating agent such as oxalyl chloride or a carbodiimide (e.g., DCC or EDC) along with a catalyst like N,N-dimethyl-4-aminopyridine (DMAP) to form an activated oleoyl intermediate (e.g., oleoyl chloride or an activated ester).

    • The reaction is typically carried out at room temperature with stirring.

  • Acylation Reaction:

    • In a separate reaction vessel, dissolve ethanolamine-d4 and a base (e.g., triethylamine) in an aprotic solvent.

    • Slowly add the activated oleoyl intermediate from step 1 to the ethanolamine-d4 solution.

    • Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid.

    • Extract the OEA-d4 into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure OEA-d4.

  • Characterization:

    • Confirm the identity and purity of the synthesized OEA-d4 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Animal Pharmacokinetic Study

This protocol outlines a representative pharmacokinetic study in rats. The parameters can be adapted for other animal models.

Protocol: Pharmacokinetic Study of OEA-d4 in Rats

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300 g).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Prepare a dosing solution of OEA-d4 in a suitable vehicle (e.g., a mixture of saline, ethanol, and Tween 80).

    • Administer OEA-d4 to the rats via oral gavage (e.g., 10 mg/kg).[11][12]

  • Sample Collection:

    • Collect blood samples (approximately 200 µL) from the tail vein or via cannulation at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • At the end of the study (e.g., 24 hours), euthanize the animals and collect tissues of interest (e.g., small intestine, liver, brain, adipose tissue) for tissue distribution analysis.[11]

Sample Preparation and LC-MS/MS Analysis

Protocol: Quantification of OEA-d4 in Plasma and Tissue

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (e.g., OEA-d8 or another suitable deuterated analog not used as the administered drug).

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile.[13]

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 85% methanol) for LC-MS/MS analysis.

  • Sample Preparation (Tissues):

    • Thaw tissue samples on ice and weigh them.

    • Homogenize the tissues in a suitable buffer.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to extract the lipids, including OEA-d4.

    • Add the internal standard during the homogenization or extraction step.

    • Evaporate the organic phase and reconstitute the residue for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column for chromatographic separation.[13]

      • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[14]

    • Mass Spectrometry (MS/MS):

      • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

      • Monitor the specific multiple reaction monitoring (MRM) transitions for OEA-d4 and the internal standard. For OEA-d4 (MW ~329.6), the precursor ion would be [M+H]+ at m/z 330.6. The product ion would be m/z 62, corresponding to the ethanolamine fragment.[7]

Data Presentation

The following tables summarize hypothetical pharmacokinetic parameters for OEA-d4 following oral administration in rats. These values are illustrative and would be determined from the experimental data.

Table 1: Plasma Pharmacokinetic Parameters of OEA-d4

ParameterUnitValue
Cmaxng/mL[Insert Value]
Tmaxh[Insert Value]
AUC(0-t)ngh/mL[Insert Value]
AUC(0-inf)ngh/mL[Insert Value]
t1/2h[Insert Value]
CL/FmL/h/kg[Insert Value]
Vd/FL/kg[InsertValue]

Table 2: Tissue Distribution of OEA-d4 at 4 hours Post-Dose

TissueConcentration (ng/g)
Small Intestine[Insert Value]
Liver[Insert Value]
Brain[Insert Value]
Adipose Tissue[Insert Value]
Muscle[Insert Value]

Visualizations

Signaling Pathway of Oleoylethanolamide

OEA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Cell OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates Nucleus Nucleus PPARa->Nucleus translocates to Gene_Expression Gene Expression (Fatty Acid Uptake, β-oxidation) Nucleus->Gene_Expression regulates

Caption: OEA signaling pathway via PPAR-α activation.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Oral Administration of OEA-d4 to Rats Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Tissue_Harvest Tissue Collection (24h) Sampling->Tissue_Harvest Plasma_Prep Plasma Sample Preparation Sampling->Plasma_Prep Tissue_Prep Tissue Homogenization & Extraction Tissue_Harvest->Tissue_Prep LCMS LC-MS/MS Analysis (Quantification of OEA-d4) Plasma_Prep->LCMS Tissue_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for the OEA-d4 pharmacokinetic study.

Logical Relationship of OEA Synthesis

OEA_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Oleic_Acid Oleic Acid Acylation Acylation Oleic_Acid->Acylation Ethanolamine_d4 Ethanolamine-d4 Ethanolamine_d4->Acylation OEA_d4 This compound Acylation->OEA_d4

Caption: Logical flow of deuterated OEA synthesis.

References

Application Note: Quantitative Analysis of Endocannabinoids in Human Plasma using (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endocannabinoids are endogenous lipid signaling molecules that play a crucial role in regulating a wide range of physiological and psychological processes.[1][2] The two primary endocannabinoids are anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG).[1][3] Accurate quantification of these and other related N-acylethanolamines (NAEs) in biological matrices is essential for understanding their physiological roles and for the development of novel therapeutics targeting the endocannabinoid system.[1][4] However, their low endogenous concentrations and chemical instability present analytical challenges.[1][5]

This application note describes a robust and sensitive method for the simultaneous quantification of key endocannabinoids and related compounds in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide (d4-OEA), a deuterated analog of oleoylethanolamide, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1]

Target Analytes and Internal Standard
AnalyteAbbreviation
N-arachidonoylethanolamineAEA
2-arachidonoylglycerol2-AG
N-oleoylethanolamineOEA
N-palmitoylethanolaminePEA
N-stearoylethanolamineSEA
Internal Standard
(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamided4-OEA

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of endocannabinoids from human plasma. It is crucial to handle samples on ice to minimize enzymatic degradation of the analytes.[6]

Materials:

  • Human plasma collected in K2-EDTA tubes

  • (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide (d4-OEA) internal standard solution (100 ng/mL in methanol)

  • Ice-cold methanol

  • Ice-cold methyl tert-butyl ether (MTBE)

  • 0.1% Formic acid in water

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, add 200 µL of plasma.

  • Spike the plasma with 20 µL of the 100 ng/mL d4-OEA internal standard solution.

  • Add 800 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • To the supernatant, add 2 mL of ice-cold MTBE for liquid-liquid extraction.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C to facilitate phase separation.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.

  • Vortex for 20 seconds and transfer the solution to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (1:1, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % B
    0.0 40
    2.0 60
    8.0 95
    10.0 95
    10.1 40

    | 12.0 | 40 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AEA348.362.125
2-AG379.3287.220
OEA326.362.125
PEA300.362.125
SEA328.362.125
d4-OEA (IS)330.366.125

Data Presentation

Method Validation Summary

The analytical method was validated according to established guidelines, assessing linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy.

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
AEA0.05 - 50>0.9980.0150.05< 5.2< 6.892.5 - 108.3
2-AG0.5 - 200>0.9970.150.5< 7.1< 8.590.1 - 105.7
OEA0.1 - 100>0.9990.030.1< 4.8< 5.994.2 - 106.1
PEA0.1 - 100>0.9990.030.1< 5.5< 6.393.7 - 107.4
SEA0.1 - 100>0.9980.040.1< 6.2< 7.591.9 - 104.8

Data presented are representative and may vary based on instrumentation and laboratory conditions.

Visualizations

Endocannabinoid Signaling Pathway

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx triggers eCB_Synthesis On-Demand Synthesis (AEA, 2-AG) Ca_Influx->eCB_Synthesis activates eCBs Endocannabinoids (AEA, 2-AG) eCB_Synthesis->eCBs produces CB1_Receptor CB1 Receptor eCBs->CB1_Receptor binds to (Retrograde Signaling) G_Protein G-Protein Signaling CB1_Receptor->G_Protein activates AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Ca_Channel_Inhibition Inhibition of Ca2+ Channels G_Protein->Ca_Channel_Inhibition K_Channel_Activation Activation of K+ Channels G_Protein->K_Channel_Activation Neurotransmitter_Release_Inhibition Reduced Neurotransmitter Release Ca_Channel_Inhibition->Neurotransmitter_Release_Inhibition

Caption: Retrograde signaling mechanism of endocannabinoids.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) IS_Spike Spike with d4-OEA IS Plasma_Sample->IS_Spike Protein_Precipitation Protein Precipitation (Methanol) IS_Spike->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC_Separation UHPLC Separation (C18 Column) Reconstitution->UHPLC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) UHPLC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for endocannabinoid quantification.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of major endocannabinoids and related NAEs in human plasma. The use of the deuterated internal standard, (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide, is critical for achieving the high accuracy and precision required for clinical and research applications. This protocol can be readily implemented in laboratories equipped with standard UHPLC-MS/MS instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal with Oleoylethanolamide-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low signal intensity of Oleoylethanolamide-d4 (OEA-d4) during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OEA-d4) and what is its primary use in mass spectrometry?

A1: this compound (OEA-d4) is a deuterated form of Oleoylethanolamide (OEA), a naturally occurring lipid that acts as a high-affinity endogenous agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2][3][4] In mass spectrometry, OEA-d4 is primarily used as an internal standard (IS) for the accurate quantification of endogenous OEA. The use of a stable isotope-labeled internal standard like OEA-d4 is crucial for correcting variability during sample preparation, chromatography, and ionization.

Q2: I am observing a low signal for my OEA-d4 internal standard. What are the most common causes?

A2: Low signal intensity for OEA-d4 can stem from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal Sample Preparation: Inefficient extraction, loss of analyte during cleanup steps, or the presence of interfering matrix components.

  • Matrix Effects: Ion suppression caused by co-eluting compounds from the biological matrix.

  • Incorrect Mass Spectrometry Parameters: Non-optimized ionization source settings, incorrect precursor/product ion selection, or inadequate collision energy.

  • LC Method Issues: Poor chromatographic peak shape or retention time shifts.

  • Standard Instability: Degradation of the OEA-d4 standard due to improper storage or handling.

Q3: How can matrix effects impact my OEA-d4 signal, and how do I assess them?

A3: Matrix effects occur when components in the biological sample (e.g., salts, phospholipids) co-elute with OEA-d4 and interfere with its ionization, typically leading to signal suppression.[5][6] Even with a deuterated internal standard, severe matrix effects can compromise assay sensitivity. To quantitatively assess matrix effects, a post-extraction spike experiment is recommended. This involves comparing the signal of OEA-d4 in a clean solvent to its signal in a blank matrix extract that has been spiked with the standard after the extraction process.[5]

Q4: What are the recommended storage conditions for OEA-d4 to ensure its stability?

A4: To maintain the integrity of your OEA-d4 standard, it is crucial to store it correctly. Generally, it is recommended to store OEA-d4 solutions at -20°C or -80°C. Always refer to the manufacturer's instructions for specific storage guidelines. Avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte.

Troubleshooting Guides

Issue 1: Low or No OEA-d4 Signal After Sample Extraction

This issue often points to problems within the sample preparation phase.

Troubleshooting Steps:

  • Verify Extraction Efficiency:

    • Protocol: Perform a recovery experiment by spiking a known amount of OEA-d4 into a blank matrix and a clean solvent. Process the matrix sample through your entire extraction procedure. Compare the peak area of the extracted matrix sample to the peak area of the standard in the clean solvent.

    • Expected Outcome: A high recovery rate (typically >85%) indicates an efficient extraction. Low recovery suggests that the analyte is being lost during extraction.

  • Optimize Sample Cleanup:

    • Problem: Biological matrices like plasma are complex and contain numerous components that can interfere with the analysis.

    • Solution: Incorporate a solid-phase extraction (SPE) step to remove interfering substances. For N-acylethanolamines, silica-based SPE columns are commonly used.[7][8] Ensure proper conditioning of the SPE column, appropriate wash steps, and complete elution of the analyte.

  • Check for Solvent Contamination:

    • Problem: Contaminants in solvents, particularly chloroform, can sometimes interfere with the analysis of N-acylethanolamines.[7][8]

    • Solution: Use high-purity, LC-MS grade solvents. It is good practice to test new batches of solvents for potential contaminants.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for OEA from Plasma

This protocol is adapted from established methods for the extraction of N-acylethanolamines from biological fluids.[9][10][11][12]

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing your OEA-d4 internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of a methyl tert-butyl ether (MTBE) and methanol mixture (10:1 v/v).

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) for OEA Cleanup

This protocol provides a general guideline for SPE cleanup of N-acylethanolamines.[7][13][14][15]

  • Column Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol followed by 1 mL of chloroform. Do not let the column dry out.

  • Sample Loading: Load the reconstituted sample extract (from LLE) onto the SPE column.

  • Washing: Wash the column with 1 mL of chloroform to remove non-polar impurities.

  • Elution: Elute the OEA and OEA-d4 with 1 mL of a chloroform:methanol mixture (e.g., 9:1 v/v).

  • Evaporation and Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the mobile phase.

Issue 2: OEA-d4 Signal is Present but Inconsistent or Suppressed

This often indicates matrix effects or suboptimal mass spectrometer settings.

Troubleshooting Steps:

  • Assess and Mitigate Matrix Effects:

    • Protocol: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A continuous infusion of OEA-d4 into the mass spectrometer while injecting a blank matrix extract will show a dip in the baseline at retention times where matrix components are eluting and causing suppression.

    • Solution: Adjust your LC gradient to separate the elution of OEA-d4 from the regions of significant ion suppression.

  • Optimize Mass Spectrometer Parameters:

    • Problem: Generic MS settings may not be optimal for the ionization of OEA-d4.

    • Solution: Systematically optimize key ESI source parameters, including capillary voltage, source temperature, and nebulizer and drying gas flow rates. Also, fine-tune compound-specific parameters like collision energy (CE) and declustering potential (DP) for the specific MRM transitions of OEA-d4.

Quantitative Data: Recommended LC-MS/MS Parameters for OEA and OEA-d4

The following table provides a starting point for method development. Optimal parameters may vary depending on the specific instrument and experimental conditions.

ParameterOleoylethanolamide (OEA)This compound (OEA-d4)
Precursor Ion (m/z) 326.4330.4
Product Ion (m/z) 62.166.0
Collision Energy (eV) 15 - 2515 - 25
Declustering Potential (V) 50 - 7050 - 70
Ionization Mode Positive ESIPositive ESI

Note: The product ion at m/z 62.1 for OEA corresponds to the protonated ethanolamine fragment. The corresponding fragment for OEA-d4 is at m/z 66.0 due to the four deuterium atoms on the ethanolamine moiety.[16]

Visualization of Key Processes

Troubleshooting Workflow for Low OEA-d4 Signal

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Issues cluster_ms_params MS Parameter Issues cluster_lc_method LC Method Issues cluster_standard Standard Integrity Issues start Low OEA-d4 Signal Detected check_sample_prep Verify Sample Preparation start->check_sample_prep check_ms_params Optimize MS Parameters start->check_ms_params check_lc_method Evaluate LC Method start->check_lc_method check_standard Check Standard Integrity start->check_standard recovery_exp Perform Recovery Experiment check_sample_prep->recovery_exp Low Recovery? tune_source Tune ESI Source check_ms_params->tune_source matrix_effect Assess Matrix Effects check_lc_method->matrix_effect check_storage Verify Storage Conditions check_standard->check_storage optimize_cleanup Optimize SPE/LLE recovery_exp->optimize_cleanup check_solvents Check Solvent Purity optimize_cleanup->check_solvents end Signal Restored optimize_cleanup->end optimize_mrm Optimize MRM Transitions tune_source->optimize_mrm optimize_mrm->end adjust_gradient Adjust LC Gradient matrix_effect->adjust_gradient adjust_gradient->end prepare_fresh Prepare Fresh Standard check_storage->prepare_fresh prepare_fresh->end

Caption: A logical workflow for troubleshooting low OEA-d4 signal.

Signaling Pathway of Oleoylethanolamide (OEA)

OEAPathway cluster_nucleus Nucleus cluster_effects Cellular Effects OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds and Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates lipid_metabolism Increased Fatty Acid Uptake and Oxidation TargetGenes->lipid_metabolism inflammation Decreased Inflammation TargetGenes->inflammation satiety Increased Satiety Signals TargetGenes->satiety

Caption: OEA activates PPAR-α to regulate gene expression.

References

Technical Support Center: Analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide, the deuterated internal standard for N-oleoylethanolamine (OEA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for analyzing N-oleoylethanolamine (OEA) and its deuterated internal standard, (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide?

A1: For initial method development, we recommend starting with the parameters summarized in the table below. These have been compiled from established methods for the analysis of N-acylethanolamines.[1][2] It is crucial to optimize these parameters on your specific instrument for the best performance.

Data Presentation: LC-MS/MS Parameters

ParameterN-oleoylethanolamine (OEA)(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide (OEA-d4)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1 m/z) 326.3330.3
Product Ion (Q3 m/z) 62.166.1
Collision Energy (CE) 15-25 eV15-25 eV
Cone/Capillary Voltage 20-40 V20-40 V
Dwell Time 50-100 ms50-100 ms

Note: Collision Energy and Cone/Capillary Voltage are instrument-dependent and should be optimized for your specific system. The provided ranges are typical starting points.

Q2: How do I prepare my samples for LC-MS/MS analysis of OEA and OEA-d4?

A2: A common and effective method for extracting OEA and its internal standard from biological matrices like plasma or tissue homogenates is liquid-liquid extraction (LLE). A detailed protocol is provided in the "Experimental Protocols" section below. Solid-phase extraction (SPE) with C18 cartridges can also be employed as an alternative or additional clean-up step.

Q3: What type of LC column is suitable for the separation of OEA and OEA-d4?

A3: A C18 reversed-phase column is the most common choice for the separation of N-acylethanolamines. Typical column dimensions are 50-150 mm in length with a 2.1 mm internal diameter and a particle size of 1.7-5 µm.

Q4: What mobile phases should I use for the chromatographic separation?

A4: A gradient elution using water and acetonitrile, both containing a small amount of an acidic modifier, is recommended. A common mobile phase composition is:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

The gradient should be optimized to ensure baseline separation of OEA from other endogenous lipids and matrix components.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for OEA-d4 1. Incorrect MRM transition settings.2. In-source fragmentation.3. Poor ionization efficiency.4. Sample degradation.1. Verify the precursor and product ion m/z values in your instrument method.2. Optimize the cone/capillary voltage. Start with a lower voltage and gradually increase it.3. Ensure the mobile phase contains an appropriate modifier like formic acid to promote protonation.4. Prepare fresh standards and ensure proper storage of samples at -80°C.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Leaks in the LC system.1. Prepare fresh mobile phases using high-purity solvents. Flush the LC system thoroughly.2. Improve sample preparation with an additional clean-up step (e.g., SPE). Dilute the sample if possible.3. Check all fittings and connections for leaks.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Incompatible sample solvent.3. Column degradation.1. Dilute the sample or inject a smaller volume.2. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.3. Replace the analytical column.
Retention Time Shifts 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issues.1. Prepare fresh mobile phases and ensure accurate mixing.2. Use a column oven to maintain a stable temperature.3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Detailed Methodology: Liquid-Liquid Extraction of OEA and OEA-d4 from Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a polypropylene tube, add 10 µL of a 100 ng/mL solution of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide in methanol (internal standard).

    • Vortex briefly to mix.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Lipid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and 500 µL of water.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add OEA-d4 Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile vortex1->add_acn centrifuge1 Centrifuge add_acn->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_mtbe_h2o Add MTBE & Water supernatant->add_mtbe_h2o vortex2 Vortex add_mtbe_h2o->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase evaporate Evaporate to Dryness organic_phase->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of OEA and OEA-d4.

signaling_pathway OEA N-oleoylethanolamine (OEA) PPARa PPAR-α OEA->PPARa activates GeneExpression Gene Expression Changes PPARa->GeneExpression regulates MetabolicRegulation Metabolic Regulation (e.g., fatty acid oxidation) GeneExpression->MetabolicRegulation logical_relationship Optimization LC-MS/MS Method Optimization Parameters Key Parameters Optimization->Parameters LC Liquid Chromatography Parameters->LC MS Mass Spectrometry Parameters->MS SamplePrep Sample Preparation Parameters->SamplePrep Result Reliable Quantification LC->Result MS->Result SamplePrep->Result

References

Technical Support Center: (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide and how should it be stored?

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide is a deuterated form of Oleoylethanolamide (OEA), an endogenous fatty acid amide. The deuterium labeling on the ethanolamine moiety makes it a valuable internal standard for mass spectrometry-based quantification.

For long-term storage, the compound in its solid form should be kept at -20°C. Under these conditions, it is expected to be stable for at least four years.

Q2: What are the recommended solvents for dissolving (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide?

This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at concentrations up to 100 mg/mL.[1] Its solubility in aqueous buffers is limited. For experiments in aqueous systems, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer to the desired final concentration.

Q3: How stable is the compound once in solution?

Q4: What are the potential degradation pathways for this compound in solution?

The primary degradation pathway for the non-deuterated counterpart, OEA, is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) into oleic acid and ethanolamine.[5] Chemically, amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[6][7] The cis-double bond in the oleoyl chain is also susceptible to oxidation. Therefore, it is important to use high-purity solvents and avoid prolonged exposure to air and light.

Q5: Is the deuterium label on (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide stable?

The deuterium atoms are located on the carbon backbone of the ethanolamine moiety, which are generally not labile. However, the hydrogen atoms on the hydroxyl (-OH) and amide (-NH) groups can be prone to exchange with protons from protic solvents.[3] This is an important consideration when preparing solutions and interpreting mass spectrometry data. Using aprotic solvents for stock solutions and minimizing exposure to acidic or basic aqueous solutions can help maintain isotopic purity.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Reproducibility in Quantification

Q: My quantitative results for the analyte using the deuterated internal standard are highly variable. What could be the cause?

A: Inconsistent results can stem from several factors related to the stability and handling of the deuterated standard:

  • Degradation of Stock Solution: Frequent freeze-thaw cycles or improper storage of the stock solution can lead to degradation. It is recommended to prepare fresh stock solutions or use aliquots stored at -20°C.[4]

  • Differential Stability in Matrix: The stability of the analyte and the internal standard may differ in the biological matrix. Ensure that the sample processing time is minimized and consistent across all samples.

  • Incomplete Solubilization: Ensure the compound is fully dissolved in the initial solvent before further dilution. Sonication may aid in dissolution.[2]

Issue 2: Low Signal Intensity of the Deuterated Standard in Mass Spectrometry

Q: I am observing a weak signal for my deuterated internal standard in my LC-MS/MS analysis. What are the possible reasons?

A: Low signal intensity can be due to:

  • Ion Suppression: Components in the sample matrix can co-elute with the deuterated standard and suppress its ionization.[3] To diagnose this, a post-extraction spike analysis can be performed. If ion suppression is confirmed, optimizing the chromatographic separation to resolve the standard from interfering matrix components is necessary.

  • Hydrogen-Deuterium (H/D) Exchange: Although the deuterium labels are on stable positions, exchange of the hydroxyl or amide protons can occur in certain solvents, leading to a decrease in the signal of the intended deuterated species.[3] Preparing stock solutions in aprotic solvents can mitigate this.

  • Suboptimal Concentration: The concentration of the internal standard may be too low. Verify the concentration of your working solution.

Issue 3: Chromatographic Peak for the Deuterated Standard Elutes at a Slightly Different Retention Time than the Analyte

Q: I've noticed a slight shift in the retention time between my analyte and the deuterated internal standard. Is this normal and can it affect my results?

A: Yes, this is a known phenomenon called the "deuterium isotope effect".[3] It can cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte. While a small, consistent shift is generally acceptable, a significant separation can be problematic. If the analyte and the internal standard elute at different times, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification. If you observe a significant and inconsistent shift, it is advisable to adjust your chromatographic conditions to achieve co-elution.

Data Summary

Table 1: Recommended Storage Conditions for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

FormStorage TemperatureDurationRecommendations
Solid (Lyophilized)-20°C≥ 4 yearsKeep tightly sealed in a dry environment.
Solution in Organic Solvent-20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[3][4]
Solution in Organic Solvent+4°CUp to 5 daysUse for short-term storage only.[3]

Table 2: Solubility of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

SolventConcentration
Ethanol100 mg/mL[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]
Dimethylformamide (DMF)100 mg/mL[1]
PBS (pH 7.2)100 µg/mL[1]

Experimental Protocols

Protocol: Assessing the Stability of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide in a Given Solvent

This protocol outlines a general method to evaluate the stability of the deuterated compound in a specific solvent under defined conditions using HPLC-MS.

Materials:

  • (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

  • High-purity solvent of interest (e.g., Ethanol, DMSO, aqueous buffer)

  • HPLC-grade solvents for mobile phase

  • LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).

  • Aliquot and Store: Dispense the solution into multiple vials for analysis at different time points. Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light).

  • Time Point Zero (T0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for LC-MS/MS analysis and inject it into the system. Record the peak area of the parent compound.

  • Subsequent Time Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week), retrieve a vial stored under the test conditions.

  • Sample Preparation and Analysis: Dilute the aged sample in the same manner as the T0 sample and analyze it using the same LC-MS/MS method. Monitor for the appearance of potential degradation products (e.g., oleic acid-d4).

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T0 peak area to determine the percentage of degradation over time.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C for Long-Term or +4°C for Short-Term aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute with Experimental Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and handling solutions.

degradation_pathways Potential Degradation Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Degradation parent (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4) -9-octadecenamide faah FAAH (Fatty Acid Amide Hydrolase) parent->faah conditions Strong Acid/Base, Heat parent->conditions oxidation Oxidation (at double bond) parent->oxidation products_enzymatic Oleic Acid + Ethanolamine-d4 faah->products_enzymatic Hydrolysis products_hydrolysis Oleic Acid + Ethanolamine-d4 conditions->products_hydrolysis Hydrolysis products_oxidation Oxidized Products oxidation->products_oxidation

Caption: Potential degradation pathways for the compound.

troubleshooting_tree Troubleshooting Analytical Issues cluster_low_signal Low Signal Intensity cluster_inconsistent Inconsistent Results cluster_solutions Potential Solutions start Inconsistent or Low Signal? check_low_signal check_low_signal start->check_low_signal Low Signal check_inconsistent check_inconsistent start->check_inconsistent Inconsistent check_conc Verify Working Solution Concentration check_matrix Perform Post-Extraction Spike to Check for Ion Suppression optimize_chroma Optimize Chromatography check_matrix->optimize_chroma check_hd Check for H/D Exchange (Use Aprotic Solvents) check_storage Review Storage Conditions and Freeze-Thaw Cycles prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh check_solubility Ensure Complete Solubilization check_rt_shift Check for Retention Time Shift (Deuterium Isotope Effect) check_rt_shift->optimize_chroma adjust_integration Adjust Peak Integration Parameters check_rt_shift->adjust_integration check_low_signal->check_conc check_low_signal->check_matrix check_low_signal->check_hd check_inconsistent->check_storage check_inconsistent->check_solubility check_inconsistent->check_rt_shift

Caption: Troubleshooting decision tree for analytical issues.

References

Preventing deuterium back-exchange in Oleoylethanolamide-d4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oleoylethanolamide-d4 (OEA-d4). This resource is designed to assist researchers, scientists, and drug development professionals in preventing deuterium back-exchange during their experiments, ensuring data integrity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern in OEA-d4 experiments?

A: Deuterium back-exchange is the undesirable process where deuterium atoms on a labeled molecule, such as OEA-d4, are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to an underestimation of the deuterated compound's concentration and affect the accuracy of pharmacokinetic or metabolic studies. The deuterium atoms on the ethanolamine moiety of OEA-d4 are potentially susceptible to exchange under certain conditions.

Q2: What are the primary factors that promote deuterium back-exchange?

A: The main factors that can accelerate deuterium back-exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is generally minimized at a slightly acidic pH.

  • Temperature: Higher temperatures provide the necessary energy for the exchange reaction to occur more rapidly.

  • Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen atoms for back-exchange.

Q3: At which steps in a typical experimental workflow is back-exchange most likely to occur?

A: Back-exchange can occur at multiple stages of an experiment, including:

  • Sample Preparation: During tissue homogenization, lipid extraction, and sample concentration, exposure to protic solvents and non-optimal pH can lead to deuterium loss.

  • Chromatographic Separation: In liquid chromatography (LC), the mobile phase composition and temperature can influence the stability of the deuterium label.

  • Sample Storage: Prolonged storage in protic solvents, even at low temperatures, can result in gradual back-exchange.

Q4: How can I quantify the extent of back-exchange in my OEA-d4 samples?

A: To assess the stability of the deuterium label, you can perform a control experiment where a known concentration of OEA-d4 is processed through your entire sample preparation and analytical workflow. By comparing the initial and final deuterium incorporation using mass spectrometry, you can estimate the percentage of back-exchange. High-resolution mass spectrometry is particularly useful for resolving the isotopic peaks and accurately determining the extent of deuterium loss.

Troubleshooting Guide: Minimizing Deuterium Back-Exchange

This guide provides solutions to common issues encountered during OEA-d4 experiments.

Symptom Potential Cause Recommended Solution
Loss of Deuterium Signal in Mass Spectrometry Back-exchange during sample preparation. - Use aprotic solvents (e.g., acetonitrile, dichloromethane) for extraction and reconstitution whenever possible.- If aqueous solutions are necessary, use D₂O-based buffers adjusted to a slightly acidic pH (around 6.0).- Minimize the time samples are in protic solvents.
Elevated temperatures during sample processing. - Perform all sample preparation steps on ice or at 4°C.[1]- Use pre-chilled solvents and tubes.
Inconsistent Quantification Results Variable back-exchange across samples. - Standardize all sample preparation timings and conditions meticulously.- Prepare samples in smaller batches to ensure uniformity.
pH fluctuations in the sample matrix. - Buffer all aqueous solutions to maintain a stable, slightly acidic pH.
Chromatographic Peak Tailing or Splitting for OEA-d4 On-column back-exchange. - Optimize the LC mobile phase. Consider using mobile phases with a higher percentage of aprotic solvent and a slightly acidic additive (e.g., 0.1% formic acid).- Reduce the column temperature.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissue with Minimal Back-Exchange

This protocol is designed to extract OEA-d4 from tissue samples while minimizing the risk of deuterium back-exchange.

Materials:

  • Tissue sample

  • Ice-cold Phosphate-Buffered Saline (PBS) made with D₂O (pD adjusted to ~6.0)

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold Dichloromethane (DCM)

  • Vortex mixer

  • Centrifuge (4°C)

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue sample (~50 mg).

  • Add 500 µL of ice-cold D₂O-PBS (pD ~6.0).

  • Homogenize the tissue on ice.

  • Add 1 mL of ice-cold ACN and vortex for 30 seconds.

  • Add 1 mL of ice-cold DCM and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in an aprotic solvent (e.g., ACN/isopropanol) for LC-MS analysis.

Protocol 2: Quantitative Analysis of OEA-d4 by LC-MS/MS

This protocol outlines a general method for the quantification of OEA-d4, emphasizing conditions that preserve the deuterium label.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate OEA from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C (to be optimized, lower temperature may be necessary if on-column exchange is observed).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • OEA-d4: Precursor ion (Q1) m/z 330.3 → Product ion (Q3) m/z 66.1

    • Oleoylethanolamide (OEA): Precursor ion (Q1) m/z 326.3 → Product ion (Q3) m/z 62.1

  • Collision Energy: Optimize for the specific instrument.

Visualizations

Signaling Pathway of Oleoylethanolamide

OEA_Signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates LKB1 LKB1 OEA->LKB1 activates Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression regulates AMPK AMPK LKB1->AMPK activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Glycogen_Synthesis Glycogen Synthesis AMPK->Glycogen_Synthesis promotes

Caption: Signaling pathway of Oleoylethanolamide (OEA).[2][3]

Experimental Workflow for OEA-d4 Analysis

OEA_Workflow cluster_prep Sample Preparation (Low Temp) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization (D₂O-based buffer, pD ~6.0) Extraction Lipid Extraction (Aprotic Solvents) Tissue->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Aprotic Solvent) Evaporation->Reconstitution LC UHPLC Separation (C18, acidic mobile phase) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Internal Standard Method) MS->Quantification BackExchange Back-Exchange Assessment Quantification->BackExchange

Caption: Experimental workflow for OEA-d4 analysis with back-exchange prevention.

Troubleshooting Logic for Deuterium Loss

Troubleshooting_Logic Deuterium_Loss Deuterium Loss Observed? Check_Prep Review Sample Preparation Protocol Deuterium_Loss->Check_Prep Yes Check_LC Review LC-MS Method Deuterium_Loss->Check_LC Yes, after prep Check_Storage Review Sample Storage Deuterium_Loss->Check_Storage Yes, over time Solvents Using Protic Solvents? Check_Prep->Solvents Temperature Temperature > 4°C? Check_Prep->Temperature pH pH outside 5-7 range? Check_Prep->pH Mobile_Phase Neutral/Basic Mobile Phase? Check_LC->Mobile_Phase Column_Temp Column Temp > 30°C? Check_LC->Column_Temp Storage_Solvent Stored in Protic Solvent? Check_Storage->Storage_Solvent Storage_Duration Long-term Storage? Check_Storage->Storage_Duration Use_Aprotic Switch to Aprotic Solvents Solvents->Use_Aprotic Yes Use_Cold Maintain Low Temp Temperature->Use_Cold Yes Adjust_pH Adjust to slightly acidic pH pH->Adjust_pH Yes Acidify_MP Use Acidic Modifier Mobile_Phase->Acidify_MP Yes Lower_Temp Lower Column Temp Column_Temp->Lower_Temp Yes Store_Dry Store Dry or in Aprotic Solvent Storage_Solvent->Store_Dry Yes Analyze_Promptly Analyze Samples Promptly Storage_Duration->Analyze_Promptly Yes

Caption: Troubleshooting logic for identifying sources of deuterium back-exchange.

References

Matrix effects in the quantification of oleoylethanolamide with a d4 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of oleoylethanolamide (OEA) using a deuterated (d4-OEA) internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect OEA quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as OEA, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, brain tissue).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] In the analysis of lipids like OEA, phospholipids are a common cause of matrix effects, particularly ion suppression in positive electrospray ionization (+ESI) mode.[3]

Q2: Why is a d4-OEA internal standard used, and how does it help?

A2: A stable isotope-labeled internal standard, such as d4-oleoylethanolamide (d4-OEA), is considered the gold standard for quantitative LC-MS analysis.[4] Because d4-OEA is chemically identical to OEA but has a different mass, it co-elutes and experiences similar matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization and other experimental inconsistencies can be normalized, leading to more accurate and precise quantification.

Q3: What is the most common sample preparation technique for OEA analysis?

A3: The most common sample preparation techniques for OEA from biological matrices are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][6] A simple and effective method involves protein precipitation with a solvent like acetonitrile, which also extracts the lipids of interest.[6][7] For cleaner extracts, a subsequent LLE or solid-phase extraction (SPE) step can be incorporated to remove more interfering substances like phospholipids.[3]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The "post-extraction spike" method is a standard approach to quantitatively assess matrix effects.[1][8] This involves comparing the peak area of an analyte spiked into a blank matrix extract after extraction to the peak area of the same amount of analyte in a neat solvent. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1] A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Peak Tailing: The back half of the peak is wider than the front half.

  • Peak Fronting: The front half of the peak is wider than the back half.

  • Split Peaks: The peak appears as two or more merged peaks.

Potential Cause Troubleshooting Step Rationale
Column Contamination Flush the column with a strong solvent (e.g., isopropanol), or if the problem persists, replace the column.[9][10]Contaminants from the sample matrix can accumulate on the column frit or stationary phase, distorting the peak shape.[11]
Injection Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[9]Injecting in a strong solvent can cause the analyte to move through the column too quickly at the beginning, leading to peak distortion.[11]
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
Secondary Interactions Adjust the mobile phase pH to ensure OEA is in a single ionic state.Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[10]
Void at Column Inlet Reverse-flush the column. If this doesn't resolve the issue, the column may need to be replaced.[12]A void or channel in the packing material at the head of the column can cause the sample to travel through in two different paths, resulting in a split peak.[12]
Issue 2: High Variability in d4-OEA Internal Standard Response

Symptoms:

  • The peak area of the d4-OEA internal standard is inconsistent across samples in the same batch.

Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Ensure precise and consistent addition of the d4-OEA internal standard solution to every sample. Thoroughly vortex each sample after addition.Errors in pipetting the internal standard are a common source of variability.
Variable Matrix Effects Improve the sample cleanup procedure to remove more interfering matrix components. Consider using a phospholipid removal plate or a more rigorous LLE.[3]Different samples can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement of the internal standard.
Instrument Instability Run a system suitability test with a standard solution to check for instrument performance issues. Clean the ion source if necessary.A dirty ion source or other instrument-related problems can cause signal drift and instability.

Quantitative Data Summary

The following table illustrates a typical outcome of a post-extraction spike experiment to assess matrix effects on OEA quantification.

Sample Type OEA Peak Area (n=3) d4-OEA Peak Area (n=3) OEA/d4-OEA Ratio Matrix Effect (%)
Neat Solution (Spiked) 1,250,0001,300,0000.96N/A
Extracted Plasma (Post-Spike) 850,000890,0000.95-32% (Suppression)

This table presents illustrative data based on typical findings in LC-MS analysis. Actual results may vary.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL d4-OEA internal standard solution in methanol.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
Parameter Condition
LC System Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6490 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions OEA: m/z 326.3 -> 62.1, d4-OEA: m/z 330.3 -> 62.1
Gas Temperature 300°C
Gas Flow 12 L/min
Nebulizer Pressure 35 psi

Visualizations

OEA_Signaling_Pathway OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Lipolysis & Fatty Acid Oxidation Gene_Expression->Lipid_Metabolism Food_Intake Reduced Food Intake Gene_Expression->Food_Intake

Caption: OEA signaling pathway via PPAR-α activation.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection IS_Spike 2. Spike with d4-OEA Internal Standard Sample_Collection->IS_Spike PPT 3. Protein Precipitation (Acetonitrile) IS_Spike->PPT Centrifugation 4. Centrifugation PPT->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis (OEA/d4-OEA Ratio) LC_MS_Analysis->Data_Analysis

Caption: Workflow for OEA quantification in plasma.

References

Common pitfalls when using deuterated fatty acid standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing deuterated fatty acid standards in their analytical workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a deuterated fatty acid standard?

A1: The selection of an appropriate deuterated fatty acid standard is paramount for accurate quantification. Key considerations include:

  • Isotopic Purity: This refers to the percentage of the standard that is fully deuterated.[1] High isotopic enrichment (ideally ≥98%) is crucial to minimize interference from unlabeled or partially labeled molecules, which can impact the lower limit of quantitation (LLOQ).[1]

  • Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest and not from contaminants.[1]

  • Position of Deuterium Atoms: The placement of deuterium atoms should be on stable, non-exchangeable positions on the fatty acid backbone rather than on exchangeable sites like carboxyl groups.[1] This minimizes the risk of hydrogen-deuterium (H/D) exchange with the solvent or during sample preparation.[1]

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically 2 to 10) is necessary to create a mass shift that clearly distinguishes the standard from the native analyte and avoids overlap with natural isotopes.[1]

Q2: How can I verify the isotopic purity of my deuterated standard?

A2: Reputable suppliers provide a Certificate of Analysis (CoA) that specifies the isotopic and chemical purity of the standard. It is essential to review this document before use. For critical applications, independent verification of the isotopic distribution may be necessary using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Q3: What are the best practices for storing deuterated fatty acid standards?

A3: Proper storage is critical to maintain the integrity of deuterated fatty acid standards.[1] Key recommendations include:

  • Temperature: Store standards at -20°C or lower in a tightly sealed container under an inert atmosphere like argon to prevent degradation.[1]

  • Light Protection: Store standards in amber vials or other light-protecting containers to prevent light-catalyzed degradation.[4]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect the stability of the standards.[1] It is highly recommended to aliquot the standard into smaller, single-use vials.[1]

Q4: Why is my deuterated internal standard eluting at a different retention time than my analyte?

A4: This phenomenon is known as the "chromatographic isotope effect" and is a well-documented pitfall when using deuterium-labeled standards, particularly in reversed-phase liquid chromatography (RPLC). Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] This is due to subtle changes in the physicochemical properties of the molecule upon substitution of hydrogen with the heavier deuterium isotope.[5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

Possible Causes & Solutions

Cause Troubleshooting Steps
Low Isotopic Purity of Standard Verify the isotopic purity stated on the Certificate of Analysis. If the purity is low, it can lead to an overestimation of the analyte.[1] Consider purchasing a standard with higher isotopic enrichment (≥98%).
Isotopic (H/D) Exchange The deuterium labels on the standard may be exchanging with hydrogen from the solvent or matrix. This is more likely if the labels are on labile positions (e.g., -OH, -COOH).[6] Review the labeling position on the CoA and consider a standard with labels on the carbon backbone.[1] To minimize exchange, use aprotic solvents for storage and sample preparation where possible, and maintain a pH between 2.5 and 3 in your mobile phase.[6]
Matrix Effects Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[7] A post-extraction spike experiment can be performed to assess the extent of matrix effects.[7]
Improper Storage and Handling Degradation of the standard due to improper storage (e.g., exposure to light, elevated temperatures) or multiple freeze-thaw cycles can lead to a lower effective concentration.[1][4] Always store standards at the recommended temperature in light-protected vials and aliquot into single-use volumes.[1][4]
Issue 2: Poor Signal Intensity or High Background Noise in Mass Spectrometry

Possible Causes & Solutions

Cause Troubleshooting Steps
Low Sample Concentration Ensure your sample is appropriately concentrated. If the signal is too weak, consider concentrating the sample extract.
Suboptimal Ionization Experiment with different ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) to find the most efficient method for your specific fatty acid.
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and thoroughly clean all glassware to avoid background contamination.

Experimental Protocols

Protocol 1: Assessing Isotopic (H/D) Exchange

Objective: To determine the stability of the deuterated internal standard under the experimental conditions and assess the extent of hydrogen-deuterium exchange.

Methodology:

  • Prepare a solution of the deuterated standard in your typical sample diluent or mobile phase at the working concentration.

  • Analyze the solution immediately after preparation (Time = 0) using your established LC-MS/MS method to get a baseline response.

  • Incubate the solution under conditions that mimic your experimental workflow (e.g., autosampler temperature and duration of a typical run).

  • Analyze the solution at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Monitor the peak area of the deuterated standard and the corresponding unlabeled analyte. A significant decrease in the standard's peak area over time, accompanied by an increase in the unlabeled analyte's signal, indicates isotopic exchange.[5]

Protocol 2: Evaluating Matrix Effects using Post-Extraction Spike Analysis

Objective: To quantitatively assess the impact of the sample matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the deuterated internal standard and the analyte at a known concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or internal standard). After the final extraction step, spike the deuterated internal standard and the analyte into the extracted matrix at the same concentration as in Set A.[7]

    • Set C (Pre-Extraction Spike): Spike the deuterated internal standard and the analyte into the blank matrix before the extraction process.

  • Analyze all three sets of samples using your LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 3: Determining Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To verify the isotopic enrichment of the deuterated fatty acid standard.

Methodology:

  • Prepare a solution of the deuterated standard in a suitable solvent at an appropriate concentration for direct infusion or LC-MS analysis.

  • Acquire a high-resolution, full-scan mass spectrum of the standard.

  • Examine the mass spectrum for the isotopic cluster of the molecular ion.

  • Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the partially deuterated and unlabeled species.[3][8] The calculation should account for the natural isotopic abundance of other elements in the molecule.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantification or Poor Reproducibility check_purity Check Certificate of Analysis for Isotopic Purity (≥98%) start->check_purity check_exchange Suspect Isotopic Exchange? check_purity->check_exchange Purity OK solution_purity Source Higher Purity Standard check_purity->solution_purity Purity <98% check_matrix Evaluate Matrix Effects? check_exchange->check_matrix No solution_exchange Optimize pH (2.5-3) Use Aprotic Solvents Select Standard with Stable Labels check_exchange->solution_exchange Yes check_storage Review Storage & Handling? check_matrix->check_storage No solution_matrix Perform Post-Extraction Spike Optimize Sample Cleanup check_matrix->solution_matrix Yes solution_storage Store at -20°C or Lower Protect from Light Aliquot to Avoid Freeze-Thaw check_storage->solution_storage Yes end Accurate Quantification check_storage->end No obvious issues solution_purity->end solution_exchange->end solution_matrix->end solution_storage->end

Caption: Troubleshooting workflow for inaccurate quantification.

StandardSelection Logic for Selecting a Deuterated Fatty Acid Standard start Start: Need Internal Standard purity Isotopic Purity ≥ 98%? start->purity label_position Labeling on Stable Position? purity->label_position Yes unsuitable Find Alternative Standard purity->unsuitable No num_deuterium Sufficient Mass Shift (2-10 D atoms)? label_position->num_deuterium Yes label_position->unsuitable No chem_purity Chemical Purity > 99%? num_deuterium->chem_purity Yes num_deuterium->unsuitable No suitable Standard is Suitable chem_purity->suitable Yes chem_purity->unsuitable No

Caption: Logic for selecting a suitable deuterated standard.

ExperimentalWorkflow General Experimental Workflow sample_prep 1. Sample Preparation (Add known amount of deuterated standard) extraction 2. Fatty Acid Extraction sample_prep->extraction derivatization 3. Derivatization (if required, e.g., for GC-MS) extraction->derivatization analysis 4. LC-MS/MS or GC-MS Analysis derivatization->analysis data_processing 5. Data Processing (Calculate Analyte/Standard Peak Area Ratio) analysis->data_processing quantification 6. Quantification (Using Calibration Curve) data_processing->quantification

Caption: General experimental workflow for fatty acid analysis.

References

Technical Support Center: Addressing Isotopic Impurity in Oleoylethanolamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oleoylethanolamide-d4 (OEA-d4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and correcting for isotopic impurity in OEA-d4 when used as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound (OEA-d4) is a deuterated form of Oleoylethanolamide, a naturally occurring lipid that acts as a high-affinity agonist for the PPAR-α receptor.[1][2][3][4] In quantitative mass spectrometry (MS), OEA-d4 is used as an internal standard (IS).[4] An ideal internal standard is chemically identical to the analyte of interest (in this case, endogenous OEA) but has a different mass, allowing it to be distinguished by the mass spectrometer.[5][6] Adding a known amount of OEA-d4 to every sample helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of endogenous OEA.[5][6]

Q2: What is isotopic impurity and why is it a concern with OEA-d4?

A2: Isotopic impurity refers to the presence of molecules in the OEA-d4 standard that do not have the intended four deuterium atoms. These impurities can include unlabeled OEA (d0), as well as molecules with one, two, or three deuterium atoms (d1, d2, d3). The presence of these impurities can lead to "isotopic cross-talk," where the signal from the internal standard contributes to the signal of the analyte, and vice versa. This overlap can result in inaccurate quantification, non-linear calibration curves, and ultimately, biased experimental results.[7]

Q3: How does isotopic impurity in OEA-d4 affect my quantitative results?

A3: The primary issue is the overestimation of the endogenous analyte. If the OEA-d4 internal standard contains a significant amount of unlabeled OEA (d0), this will artificially inflate the signal measured for the endogenous OEA, leading to a falsely high calculated concentration. Similarly, the presence of d1, d2, and d3 isotopologues can contribute to the signal of the naturally occurring isotopes of the endogenous analyte.

Q4: What are the sources of isotopic impurities in OEA-d4?

A4: Isotopic impurities can be introduced during the chemical synthesis of OEA-d4 if the deuteration process is incomplete. Additionally, the starting materials may contain natural abundances of heavier isotopes, such as Carbon-13. While less common for stable carbon-deuterium bonds, isotope exchange, where deuterium atoms are replaced by hydrogen, can also occur under certain storage or experimental conditions.[7]

Troubleshooting Guide

Problem: I suspect my OEA-d4 internal standard is impure. How can I confirm this?

Solution: The isotopic purity of your OEA-d4 standard should be verified. High-resolution mass spectrometry is the most direct method to assess the isotopic distribution.

Experimental Protocol 1: Assessment of Isotopic Purity of OEA-d4 using LC-MS

Objective: To determine the isotopic distribution of an OEA-d4 standard.

Materials:

  • This compound (OEA-d4) standard

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation: Prepare a solution of the OEA-d4 standard in a suitable solvent at a concentration appropriate for your instrument (e.g., 1 µg/mL).

  • Chromatography: Perform a liquid chromatography separation to ensure the purity of the standard from other chemical contaminants. A C18 reverse-phase column is typically used.[8]

  • Mass Spectrometry:

    • Acquire full scan mass spectra in positive ion mode.

    • Set the mass range to include the expected m/z values for OEA (d0) and OEA-d4.

    • Ensure the mass spectrometer has sufficient resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic masses of OEA (d0, d1, d2, d3, and d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Expected Outcome: The analysis will provide a percentage distribution of the different isotopologues in your OEA-d4 standard. An example of a hypothetical isotopic distribution is provided in the table below.

IsotopologueDescriptionHypothetical Abundance (%)
d0Unlabeled Oleoylethanolamide0.5%
d1Oleoylethanolamide with 1 deuterium1.5%
d2Oleoylethanolamide with 2 deuterium3.0%
d3Oleoylethanolamide with 3 deuterium10.0%
d4Fully labeled Oleoylethanolamide85.0%
Problem: My calibration curve for OEA is non-linear, especially at the lower concentrations. Could isotopic impurity be the cause?

Solution: Yes, isotopic impurity is a common cause of non-linearity in calibration curves. The contribution of the d0 impurity in your OEA-d4 standard to the analyte signal can be significant at low analyte concentrations, leading to a y-intercept that is artificially high and a non-linear response.

Problem: I have confirmed isotopic impurity in my OEA-d4. How do I correct my data?

Solution: A mathematical correction can be applied to your data to account for the isotopic overlap. This involves determining the contribution of the internal standard to the analyte signal and vice versa.

Experimental Protocol 2: Mathematical Correction for Isotopic Overlap

Objective: To correct quantitative data for isotopic cross-talk between the analyte (OEA) and the internal standard (OEA-d4).

Methodology:

  • Characterize Pure Standards:

    • Analyze a pure standard of unlabeled OEA and measure the signal intensity at the mass-to-charge ratio (m/z) of the analyte (A_light) and at the m/z of the OEA-d4 internal standard (IS_light). The latter represents the contribution from natural ¹³C isotopes.

    • Analyze a pure standard of OEA-d4 and measure the signal intensity at the m/z of the analyte (A_heavy) and at the m/z of the internal standard (IS_heavy). The former represents the contribution from the d0 impurity.

  • Calculate Correction Factors:

    • Correction Factor 1 (CF1) = IS_light / A_light (Contribution of analyte to IS signal)

    • Correction Factor 2 (CF2) = A_heavy / IS_heavy (Contribution of IS to analyte signal)

  • Apply Corrections to Experimental Samples:

    • For each experimental sample, measure the raw peak areas for the analyte (A_measured) and the internal standard (IS_measured).

    • Calculate the corrected analyte area (A_corrected) and corrected internal standard area (IS_corrected) using the following equations:

      • A_corrected = A_measured - (IS_measured * CF2)

      • IS_corrected = IS_measured - (A_measured * CF1)

  • Quantify: Use the ratio of A_corrected / IS_corrected to determine the concentration from your calibration curve.

Example Calculation:

ParameterValue
CF10.02
CF20.05
A_measured (in sample)100,000
IS_measured (in sample)500,000
A_corrected 100,000 - (500,000 * 0.05) = 75,000
IS_corrected 500,000 - (100,000 * 0.02) = 498,000
Corrected Ratio (A/IS) 75,000 / 498,000 = 0.151

Visualizations

Oleoylethanolamide Signaling Pathway

Oleoylethanolamide exerts its physiological effects primarily through the activation of the nuclear receptor PPAR-α.[1][2][3][9]

OEA_Signaling_Pathway cluster_nucleus Nucleus OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes initiates MetabolicEffects Regulation of: - Lipid Metabolism - Food Intake - Inflammation TargetGenes->MetabolicEffects

Caption: Signaling pathway of Oleoylethanolamide (OEA) via PPAR-α activation.

Isotopic Impurity Troubleshooting Workflow

A logical workflow for identifying and correcting for isotopic impurity in OEA-d4.

Troubleshooting_Workflow Start Start: Inaccurate OEA Quantification CheckPurity Assess Isotopic Purity of OEA-d4 Standard (LC-MS) Start->CheckPurity IsPure Is Purity >99%? CheckPurity->IsPure Correction Apply Mathematical Correction for Isotopic Overlap IsPure->Correction No OtherIssues Investigate Other Experimental Issues (e.g., matrix effects, instrument stability) IsPure->OtherIssues Yes Reanalyze Re-process Quantitative Data Correction->Reanalyze End End: Accurate OEA Quantification Reanalyze->End

References

Technical Support Center: Analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide, a deuterated analog of oleoylethanolamide (OEA).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide and OEA.

Question: I am observing low signal intensity or no signal at all for my analyte. What are the potential causes and solutions?

Answer:

Low or no signal is a common issue in mass spectrometry. Here are several potential causes and corresponding troubleshooting steps:

  • Suboptimal Ionization Source Parameters: The settings of your electrospray ionization (ESI) source are critical for achieving good signal intensity.

    • Solution: Optimize the ESI source parameters, including spray voltage, sheath gas pressure, ion sweep gas pressure, auxiliary gas pressure, and capillary temperature.[1] It's advisable to perform a tuning and calibration of the instrument to ensure optimal performance.[2]

  • Inappropriate Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency. For N-acylethanolamines like OEA, positive ion mode ESI is commonly used.

    • Solution: The addition of a small percentage of formic acid (e.g., 0.05% to 0.25%) to the mobile phase can promote the formation of protonated molecules ([M+H]⁺), thereby enhancing the signal.[3]

  • Sample Preparation Issues: Inefficient extraction or the presence of contaminants in the sample can lead to signal suppression.

    • Solution: Review your sample preparation protocol. Techniques like liquid-liquid extraction or solid-phase extraction are often necessary to remove interfering substances.[1][4] Ensure the purity of solvents used, as contaminants can interfere with the analysis.[1]

  • Analyte Degradation: OEA and its analogs can be susceptible to degradation.

    • Solution: Investigate the stability of your analyte in the chosen solvent. For instance, certain grades of chloroform have been shown to cause the disappearance of OEA.[1]

Question: I am seeing poor peak shapes (e.g., tailing, fronting, or broad peaks) in my chromatogram. How can I improve this?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following:

  • Column Overload: Injecting too much of the analyte can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting.

  • Incompatible Column Chemistry: The choice of the analytical column is crucial for good chromatography.

    • Solution: For OEA and similar compounds, C18 or C8 columns are commonly used in reversed-phase chromatography.[1]

  • Mobile Phase Issues: The mobile phase may not be optimal for the analyte.

    • Solution: Adjust the gradient and the composition of the mobile phase to achieve better peak shapes.

Question: I am observing unexpected adduct ions in my mass spectrum, which complicates data interpretation. How can I minimize their formation?

Answer:

The formation of adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, is a common phenomenon in ESI-MS.[5]

  • Source of Metal Ions: Metal ions can be leached from glassware.

    • Solution: To minimize the formation of these adducts, consider using plastic vials and tubes instead of glass.[5] High-purity solvents and reagents are also recommended.

  • Mobile Phase Additives: While additives like formic acid can enhance protonation, they can sometimes contribute to adduct formation.

    • Solution: Optimize the concentration of the mobile phase additive. In some cases, using ammonium formate as an additive can be beneficial.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide.

Question: What is the primary purpose of using a deuterated internal standard like (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide?

Answer:

A deuterated internal standard is used to improve the accuracy and precision of quantification in mass spectrometry-based assays. It has a similar chemical structure and chromatographic behavior to the endogenous analyte (OEA) but a different mass. This allows for the correction of variations that may occur during sample preparation, injection, and ionization.

Question: Which ionization mode is most suitable for the analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide?

Answer:

Positive ion mode electrospray ionization (ESI) is the most commonly used and effective method for the analysis of OEA and its analogs.[1][7][8] This is because the ethanolamide moiety can be readily protonated to form [M+H]⁺ ions.

Question: What are the typical mass transitions (MRM) for OEA and its deuterated analog?

Answer:

In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented, and a specific fragment ion is monitored. A common fragmentation for N-acylethanolamines is the loss of the ethanolamine headgroup.[6]

  • For OEA (C₂₀H₃₉NO₂): The protonated molecule [M+H]⁺ has an m/z of 326.3. A common transition is 326.3 → 62.1, corresponding to the ethanolamine fragment.[9]

  • For (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide (C₂₀H₃₅D₄NO₂): The protonated molecule [M+H]⁺ will have an m/z of 330.3. The corresponding transition would be 330.3 → 66.1, accounting for the four deuterium atoms on the ethanolamine moiety.

Experimental Protocols

Below are representative experimental protocols for the analysis of OEA. These can be adapted for its deuterated analog.

Sample Preparation: Liquid-Liquid Extraction
  • To a 1 mL plasma sample, add the deuterated internal standard.

  • Add 2 mL of a mixture of chloroform and methanol (2:1, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ParameterValue
LC System Agilent 1100 series HPLC or equivalent
Column Phenomenex Luna C18(2) (100 x 2.0 mm, 2.5 µm) or equivalent
Mobile Phase A Water with 0.05% formic acid
Mobile Phase B Acetonitrile with 0.05% formic acid
Flow Rate 200 µL/min
Gradient Start with 70% B, increase to 100% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Column Temperature 40 °C
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)
Spray Voltage 4000 V
Sheath Gas Pressure 55 (arbitrary units)
Capillary Temperature 350 °C

Note: These parameters may need to be optimized for your specific instrument and application.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition and Processing lcms->data

Caption: A typical experimental workflow for the analysis of OEA and its deuterated analog.

OEA Signaling Pathway

oea_signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates Nucleus Nucleus PPARa->Nucleus translocates to GeneExpression Gene Expression Modulation Nucleus->GeneExpression LipidMetabolism Increased Lipid Metabolism GeneExpression->LipidMetabolism ReducedFoodIntake Reduced Food Intake GeneExpression->ReducedFoodIntake

Caption: Simplified signaling pathway of Oleoylethanolamide (OEA).

References

Minimizing freeze-thaw degradation of Oleoylethanolamide-d4 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing freeze-thaw degradation of Oleoylethanolamide-d4 (OEA-d4) standards. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your standards during experimentation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or low analytical signal for OEA-d4 Degradation of the standard due to multiple freeze-thaw cycles.1. Aliquot the standard: Upon receipt, dissolve the standard in an appropriate solvent and create single-use aliquots to avoid repeated freezing and thawing of the stock solution. 2. Minimize thaw time: Thaw aliquots at room temperature only until just dissolved and keep them on ice if not for immediate use. 3. Perform a stability check: If degradation is suspected, compare the response of a freshly prepared standard to one that has undergone several freeze-thaw cycles.
Precipitation observed in the standard solution after thawing The solvent is not optimal for the storage temperature, or the concentration is too high.1. Ensure complete dissolution: Before aliquoting, ensure the standard is fully dissolved. Gentle vortexing or sonication may be necessary. 2. Select an appropriate solvent: Use a high-purity, dry aprotic solvent if possible. If a protic solvent is necessary, prepare smaller aliquots to minimize exposure to moisture. 3. Store at the correct temperature: For long-term storage, -80°C is recommended over -20°C to reduce the risk of precipitation.
Variability in quantitative results between analytical runs Inconsistent handling of the internal standard.1. Standardize the thawing procedure: Ensure all standards (calibration, QC, and internal) are thawed under the same conditions (time and temperature) for each run. 2. Equilibrate before use: Allow the standard vial to reach room temperature before opening to prevent condensation from atmospheric moisture, which can alter the concentration. 3. Use a fresh aliquot for each run: Avoid using the leftover standard from a previous analytical run.
Poor chromatographic peak shape Degradation of OEA-d4 or interaction with the analytical column.1. Prepare fresh dilutions: Use a new, single-use aliquot to prepare working solutions. 2. Verify column compatibility: Ensure the column and mobile phase are suitable for lipid analysis and are not contributing to on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards?

A1: To ensure long-term stability, OEA-d4 standards should be stored at -80°C.[1] For shorter periods (up to one month), -20°C is acceptable.[1] It is crucial to aliquot the standard into single-use vials after reconstitution to prevent degradation from repeated freeze-thaw cycles.[2][3] The standard should be stored in tightly sealed amber glass vials to protect it from light and prevent solvent evaporation.[2]

Q2: How many freeze-thaw cycles can an this compound standard withstand?

A2: There is no definitive number of freeze-thaw cycles that OEA-d4 can tolerate without degradation, as it depends on the solvent, concentration, and the speed of freezing and thawing. However, it is a best practice in lipidomics to minimize freeze-thaw cycles as much as possible, ideally to only one.[4][5] For this reason, creating single-use aliquots is strongly recommended. If repeated use of a stock solution is unavoidable, a freeze-thaw stability study should be performed under your specific experimental conditions.

Q3: What is the best way to thaw a frozen aliquot of this compound?

A3: It is recommended to thaw frozen aliquots of OEA-d4 by allowing them to warm to room temperature on a benchtop.[3] Once thawed, the vial should be gently vortexed to ensure homogeneity before use. Avoid using excessive heat, such as a water bath, as this can accelerate degradation. For optimal stability, especially with sensitive lipids, some studies suggest that quick-thawing in room temperature water may be preferable to slow thawing on ice.[6]

Q4: Can I store my this compound standard in a plastic vial?

A4: It is not recommended to store OEA-d4, or other lipids dissolved in organic solvents, in plastic containers. Plasticizers and other contaminants can leach from the plastic into the solvent, potentially interfering with your analysis.[7] Use high-quality glass vials with Teflon-lined caps for storage.[7]

Q5: What are the signs of this compound degradation?

A5: Degradation of your OEA-d4 standard may manifest in several ways in your analytical data. These can include a decrease in the signal intensity or peak area over time, the appearance of new, unexpected peaks in your chromatogram, or a shift in the retention time. Inconsistent results for your quality control samples are also a strong indicator that your standard may be compromised.

Quantitative Data on Freeze-Thaw Degradation

To illustrate the potential impact of multiple freeze-thaw cycles on OEA-d4 stability, the following table presents hypothetical data from a stability study. In this example, a stock solution of OEA-d4 in ethanol was subjected to successive freeze-thaw cycles, and the percentage of the remaining intact standard was measured by LC-MS.

Number of Freeze-Thaw Cycles Mean Peak Area (n=3) Standard Deviation % Remaining (from Cycle 0)
0 (Initial Thaw)1,520,45030,120100.0%
11,505,10035,50099.0%
21,465,80041,20096.4%
31,398,50055,60092.0%
41,310,20068,90086.2%
51,225,60075,40080.6%

Note: This data is for illustrative purposes only and is intended to demonstrate a typical degradation trend. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment of this compound

Objective: To determine the stability of an this compound standard solution under repeated freeze-thaw cycles.

Materials:

  • This compound standard

  • High-purity solvent (e.g., ethanol or methanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Amber glass vials with Teflon-lined caps

  • -80°C freezer

  • LC-MS system

Procedure:

  • Preparation of Stock Solution:

    • Allow the OEA-d4 standard to equilibrate to room temperature before opening.

    • Accurately weigh a known amount of the standard and dissolve it in the chosen solvent to create a stock solution of a specified concentration (e.g., 1 mg/mL).

    • Ensure the standard is completely dissolved.

  • Aliquoting:

    • Dispense the stock solution into multiple single-use amber glass vials.

    • Prepare at least 3 vials for each freeze-thaw cycle to be tested (e.g., for 5 cycles, prepare at least 15 vials).

  • Baseline Analysis (Cycle 0):

    • Immediately after preparation, take 3 aliquots for analysis.

    • Prepare working solutions from these aliquots and analyze them using a validated LC-MS method.

    • The average peak area from these samples will serve as the baseline (100% stability).

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots in a -80°C freezer for at least 24 hours.

    • For each subsequent cycle, remove the designated set of 3 aliquots from the freezer.

    • Allow them to thaw completely at room temperature.

    • Once thawed, vortex gently and analyze by LC-MS.

    • Return the remaining aliquots for the next cycle to the -80°C freezer.

    • Repeat for the desired number of cycles (e.g., 1, 2, 3, 4, and 5 cycles).

  • Data Analysis:

    • For each freeze-thaw cycle, calculate the mean peak area and standard deviation from the triplicate analyses.

    • Determine the percentage of OEA-d4 remaining by comparing the mean peak area of each cycle to the baseline (Cycle 0) mean peak area using the formula: % Remaining = (Mean Peak Area_Cycle N / Mean Peak Area_Cycle 0) * 100

Acceptance Criteria: The acceptance criteria for stability should be defined based on the requirements of the specific assay. A common criterion is that the mean concentration should be within ±15% of the baseline value.

Visualizations

OEA Signaling Pathway

Oleoylethanolamide (OEA) is known to exert its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism.[8][9]

OEA_Signaling_Pathway cluster_nucleus Nucleus OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Metabolic Effects (e.g., Fatty Acid Oxidation, Lipolysis) Gene_Expression->Metabolic_Effects leads to

Caption: OEA activates PPAR-α, leading to changes in gene expression and metabolic effects.

Experimental Workflow for Freeze-Thaw Stability Testing

The following diagram outlines the key steps in performing a freeze-thaw stability study for an OEA-d4 standard.

Freeze_Thaw_Workflow start Prepare OEA-d4 Stock Solution aliquot Create Single-Use Aliquots start->aliquot analyze_t0 Analyze Cycle 0 (Baseline) aliquot->analyze_t0 freeze Freeze at -80°C (≥ 24 hours) aliquot->freeze end Calculate % Degradation and Assess Stability analyze_t0->end Baseline Data thaw Thaw at Room Temperature freeze->thaw analyze_tn Analyze Cycle N thaw->analyze_tn repeat_cycle Repeat for Desired Cycles analyze_tn->repeat_cycle repeat_cycle->freeze More Cycles repeat_cycle->end All Cycles Complete

Caption: Workflow for assessing the freeze-thaw stability of OEA-d4 standards.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Oleoylethanolamide Quantification Using a d4 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of oleoylethanolamide (OEA) utilizing a deuterated internal standard (d4-OEA). The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support its application.

Introduction to Oleoylethanolamide (OEA) Quantification

Oleoylethanolamide is an endogenous fatty acid ethanolamide that plays a significant role in the regulation of appetite, body weight, and lipid metabolism.[1][2] Accurate and reliable quantification of OEA in biological matrices is crucial for understanding its physiological functions and for the development of therapeutic agents targeting the endocannabinoid system. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[3] The use of a stable isotope-labeled internal standard, such as d4-OEA, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[4]

LC-MS/MS Method Validation with d4-OEA Standard

The validation of an analytical method is essential to ensure its reliability for its intended application. Key validation parameters for the LC-MS/MS quantification of OEA include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. The following table summarizes the quantitative validation data from a representative LC-MS/MS method for OEA using a d4-OEA internal standard.

Validation ParameterPerformance Metric
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL in human plasma[4]
0.6 ng/mL in rodent brain tissue[5][6]
Intra-day Precision (%RSD) < 15%[5][6]
Inter-day Precision (%RSD) < 15%[5][6]
Accuracy (%Bias) Within ±15% of the nominal concentration[4][5]
Recovery 98.5% to 102.2% in rodent brain tissue[6]

Experimental Protocol: LC-MS/MS Quantification of OEA

This section details a typical experimental protocol for the extraction and quantification of OEA from biological samples using LC-MS/MS with a d4-OEA internal standard.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][4]

  • To 150 µL of plasma sample, add the d4-OEA internal standard.[4]

  • For protein precipitation and lipid extraction, add a suitable organic solvent. A common choice is a mixture of hexane and isopropanol (9:1, v/v).[1]

  • Vortex the mixture thoroughly to ensure complete mixing and precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions [4]

  • Column: A reversed-phase C18 column is typically used for separation.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

  • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL of the reconstituted sample is injected.

3. Tandem Mass Spectrometry (MS/MS) Conditions [4]

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • OEA: The specific precursor-to-product ion transition for OEA is monitored.

    • d4-OEA: The specific precursor-to-product ion transition for the d4-OEA internal standard is monitored.

The workflow for the LC-MS/MS analysis of OEA is illustrated in the diagram below.

OEA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add d4-OEA Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (OEA/d4-OEA Ratio) MS->Quant

LC-MS/MS workflow for OEA quantification.

Comparison with Alternative Methods

While LC-MS/MS is the predominant technique for OEA quantification, other methods have been employed. The table below provides a comparison with an alternative method, Gas-Liquid Chromatography (GLC).

FeatureLC-MS/MS with d4-OEAGas-Liquid Chromatography (GLC)
Principle Separation by liquid chromatography followed by mass spectrometric detection.Separation of volatile compounds in the gas phase.
Sensitivity High (sub-ng/mL levels)[4][5]Generally lower than LC-MS/MS.
Selectivity Very high due to MRM detection.Moderate, can be affected by co-eluting compounds.
Sample Derivatization Not typically required.Required to increase volatility (e.g., trimethylsilyl ether derivatives).[2][7]
Throughput High, with run times as short as 3 minutes per sample.[4]Lower, often with longer run times.
Internal Standard Stable isotope-labeled (d4-OEA) provides the most accurate correction.Can use structural analogs as internal standards.
Primary Application Quantitative analysis in complex biological matrices.[1][4]Quality assessment of synthesized OEA.[2][7]

The signaling pathway of OEA involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα), which is a key aspect of its biological function.

OEA_Signaling_Pathway OEA Oleoylethanolamide (OEA) PPARa PPARα OEA->PPARa activates Nucleus Nucleus PPARa->Nucleus translocates to Gene_Expression Gene Expression (Lipid Metabolism, Satiety) Nucleus->Gene_Expression regulates

Simplified signaling pathway of OEA via PPARα.

Conclusion

The LC-MS/MS method using a d4-OEA internal standard offers a robust, sensitive, and specific approach for the quantification of oleoylethanolamide in various biological matrices. Its superior performance in terms of accuracy, precision, and throughput makes it the preferred method for researchers and professionals in drug development. The detailed protocol and comparative data provided in this guide serve as a valuable resource for the implementation and validation of this analytical technique.

References

A Comparative Guide to Internal Standards for Oleoylethanolamide (OEA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Oleoylethanolamide (OEA), an endogenous fatty acid ethanolamide with significant roles in appetite regulation and lipid metabolism, is paramount for advancing research in physiology and pharmacology. The reliability of such quantification, particularly in complex biological matrices, hinges on the appropriate choice of an internal standard (IS) for mass spectrometry-based methods. This guide provides an objective comparison of Oleoylethanolamide-d4 (OEA-d4) with other potential internal standards, supported by established principles of analytical chemistry and experimental data from the analysis of related lipid species.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[1] A SIL IS is a form of the analyte in which some atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[2]

This compound is a deuterated form of OEA, making it the ideal internal standard for OEA quantification.[3] Its near-identical chemical structure ensures that it behaves like endogenous OEA during the entire analytical workflow, from extraction and derivatization to chromatographic separation and ionization. This co-elution and similar ionization behavior are critical for effectively compensating for analytical variability, including matrix effects, leading to superior accuracy and precision.[1][4]

Alternative Internal Standards: A Comparative Overview

While OEA-d4 is the preferred choice, its availability or cost may necessitate the consideration of alternatives. The most common alternatives fall into two categories: other deuterated N-acylethanolamines (NAEs) and non-isotopically labeled structural analogs, such as odd-chain NAEs.

Other Deuterated N-Acylethanolamines (e.g., Palmitoylethanolamide-d4, Stearoylethanolamide-d3)

Structurally similar deuterated NAEs, such as Palmitoylethanolamide-d4 (PEA-d4) or Stearoylethanolamide-d3 (SEA-d3), can be considered as alternatives. These compounds share the same ethanolamide head group and are also fatty acid derivatives, meaning they will have reasonably similar extraction efficiencies and ionization properties to OEA.

However, differences in the length and saturation of the fatty acid chain can lead to slight variations in chromatographic retention time. If the IS does not perfectly co-elute with the analyte, it may not experience the exact same matrix effects, potentially compromising accuracy.[1]

Odd-Chain N-Acylethanolamines

Odd-chain NAEs, which are not naturally present in significant amounts in most biological samples, can also be used as internal standards. Their structural similarity to endogenous NAEs makes them a viable option. However, like other structural analogs, their chromatographic behavior and ionization efficiency may not perfectly match that of OEA, which can impact the accuracy of quantification.[5]

Performance Data Comparison

The following table summarizes the expected performance characteristics based on established principles and data from related analytical methods. The ideal internal standard will exhibit high accuracy (recovery close to 100%), high precision (low relative standard deviation, %RSD), and minimal matrix effects.

Internal Standard TypeAnalyteExpected Accuracy (% Bias)Expected Precision (%RSD)Matrix Effect CompensationRationale & Supporting Data
This compound Oleoylethanolamide (OEA)< 5% < 10% Excellent Considered the "gold standard". Co-elutes with OEA, ensuring identical behavior during extraction and ionization. Methods using deuterated NAEs report high accuracy and precision.[6]
Palmitoylethanolamide-d4 Oleoylethanolamide (OEA)5-15%10-20%GoodStructurally similar, but differences in fatty acid chain length can lead to slight chromatographic separation from OEA, resulting in incomplete compensation for matrix effects.
Odd-Chain NAE (e.g., C17:1-EA) Oleoylethanolamide (OEA)10-20%15-25%ModerateWhile structurally related, differences in hydrophobicity and ionization efficiency compared to OEA are more pronounced, leading to less reliable correction for analytical variability.

Experimental Protocol: Quantification of Oleoylethanolamide in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of OEA in human plasma using OEA-d4 as an internal standard.

1. Materials and Reagents

  • Human plasma (K2EDTA)

  • Oleoylethanolamide (OEA) standard

  • This compound (OEA-d4) internal standard solution (1 mg/mL in ethanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • Prepare a working internal standard solution of OEA-d4 at 10 µg/mL in methanol.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL OEA-d4 working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Transfer to an LC-MS vial for analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate OEA from other plasma components (e.g., start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • OEA: Precursor ion (Q1) m/z 326.3 -> Product ion (Q3) m/z 62.1

    • OEA-d4: Precursor ion (Q1) m/z 330.3 -> Product ion (Q3) m/z 66.1

4. Data Analysis

  • Quantify OEA by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of OEA spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of OEA-d4.

  • Determine the concentration of OEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Rationale and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the rationale for choosing a stable isotope-labeled internal standard and the general analytical workflow.

G cluster_0 Internal Standard Selection Rationale cluster_1 Analytical Process Analyte Endogenous OEA SIL_IS OEA-d4 (SIL IS) Analyte->SIL_IS Identical Properties Analog_IS Analog IS (e.g., Odd-Chain) Analyte->Analog_IS Similar Properties Extraction Extraction Analyte->Extraction SIL_IS->Extraction Identical Behavior Analog_IS->Extraction Similar Behavior Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization

Caption: Rationale for selecting a stable isotope-labeled internal standard.

G start Start: Biological Sample add_is Add OEA-d4 Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip extract Lipid Extraction protein_precip->extract dry_reconstitute Dry & Reconstitute extract->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End: OEA Concentration quantification->end

Caption: General experimental workflow for OEA quantification.

Conclusion

For the highest accuracy and precision in the quantification of Oleoylethanolamide, This compound is the unequivocally superior internal standard . Its use ensures the most effective compensation for analytical variability inherent in mass spectrometry-based lipidomics. While other deuterated NAEs or odd-chain NAEs can be considered as alternatives in the absence of OEA-d4, they are likely to introduce a greater degree of uncertainty into the results. The choice of internal standard is a critical decision in analytical method development, and for robust and reliable data, the use of a stable isotope-labeled analog of the analyte of interest is strongly recommended.

References

The Gold Standard for Oleoylethanolamide Quantification: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of oleoylethanolamide (OEA), achieving accurate and precise quantification is paramount. This guide provides an objective comparison of analytical methods, highlighting the superior performance of those employing a deuterated internal standard. Supported by experimental data, detailed protocols, and clear visualizations, this document serves as a comprehensive resource for robust OEA analysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated oleoylethanolamide (d-OEA), is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is because a deuterated standard is chemically identical to the analyte of interest, OEA, but has a different mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The fundamental principle is that the deuterated standard will behave almost identically to the native OEA throughout the entire analytical process, including extraction, chromatography, and ionization.[1] This co-elution and similar physicochemical behavior enable the deuterated standard to effectively compensate for variations that can occur during sample preparation and analysis, such as incomplete extraction recovery, injection volume inconsistencies, and matrix effects like ion suppression or enhancement.[1][2]

Performance Comparison: Accuracy and Precision

The primary advantage of employing a deuterated internal standard is the significant enhancement in the accuracy and precision of quantitative measurements. The following tables summarize key performance metrics from studies utilizing a deuterated standard for OEA quantification.

Table 1: Performance Metrics of OEA Quantification using a Deuterated Standard

ParameterValueMatrixMethod
Accuracy 98.5% to 102.2%Rodent Brain TissueHPLC-ESI-MS
Precision (Intra-day & Inter-day) < 15%Rodent Brain TissueHPLC-ESI-MS
Lower Limit of Quantification (LLOQ) 0.6 ng/mLRodent Brain TissueHPLC-ESI-MS
Recovery 98.5% to 102.2%Rodent Brain TissueHPLC-ESI-MS

Data synthesized from a study by V. et al. (2014), which demonstrates high accuracy and recovery with low variability when quantifying OEA in a complex biological matrix.[3]

The Logic of Improved Accuracy and Precision

The use of a deuterated internal standard fundamentally improves the reliability of quantification by providing a constant reference point throughout the analytical workflow. This relationship can be visualized as follows:

cluster_0 Sources of Variation cluster_1 Analytical Signal cluster_2 Quantification Variation Extraction Inefficiency Injection Volume Variability Ion Suppression/Enhancement OEA OEA Signal Variation->OEA Affects dOEA d-OEA Signal (Constant) Variation->dOEA Affects Equally Ratio Ratio (OEA / d-OEA) OEA->Ratio dOEA->Ratio Result Accurate & Precise Result Ratio->Result

Caption: Logical workflow demonstrating how a deuterated standard corrects for analytical variability.

Experimental Protocol: OEA Quantification by LC-MS/MS

This protocol provides a detailed methodology for the quantification of OEA in biological samples using a deuterated internal standard.

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma, brain homogenate), add a known amount of deuterated OEA (d-OEA) internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both OEA and d-OEA.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of OEA and a constant concentration of d-OEA.

  • Peak Area Ratio: Determine the peak area ratio of OEA to d-OEA for each calibrator and the unknown samples.

  • Regression Analysis: Construct a calibration curve by plotting the peak area ratio against the OEA concentration. A linear regression with a weighting factor of 1/x is commonly used.

  • Concentration Calculation: Calculate the concentration of OEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for OEA quantification using a deuterated internal standard.

Sample Biological Sample Spike Spike with d-OEA Internal Standard Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Detection) Reconstitute->LCMS Data Data Processing: Peak Area Ratio (OEA/d-OEA) LCMS->Data Quant Quantification via Calibration Curve Data->Quant

References

A Researcher's Guide to Cross-Validation of Analytical Methods for N-acylethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acylethanolamines (NAEs) is critical for understanding their roles in various physiological and pathological processes. This guide provides a comparative overview of the most common analytical methods used for NAE analysis, with a focus on their performance, experimental protocols, and the importance of cross-validation.

N-acylethanolamines are a class of lipid mediators involved in a wide array of biological functions, including neurotransmission, inflammation, and energy metabolism. The most well-known NAE, anandamide (AEA), is an endogenous cannabinoid. Other prominent NAEs include palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). Given their low endogenous concentrations and susceptibility to degradation, robust and sensitive analytical methods are essential for their accurate measurement. The primary methods employed for NAE quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Comparative Analysis of Analytical Methods

Analytical MethodPrincipleSensitivity (LOQ)Specificity/SelectivityThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (pg/mL to low ng/mL range). For AEA: ~50 pg/mL; for PEA and OEA: ~100 pg/mL.[1][2][3][4]Very High. Capable of distinguishing between structurally similar NAEs and their isomers.High. Amenable to automation.Considered the "gold standard" for its high sensitivity and specificity.[5][6] Allows for the simultaneous quantification of multiple NAEs.High initial instrument cost. Matrix effects can influence ionization and require careful method development.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.High (sub-nanogram to nanogram range).High. Provides good separation and identification based on mass spectra.Moderate. Derivatization step can be time-consuming.[7][8]Robust and reliable with extensive spectral libraries for compound identification.Requires derivatization to increase the volatility of NAEs, which adds a step to sample preparation and can be a source of variability.[3][7]
Immunoassay (ELISA) Antigen-antibody recognition for detection and quantification.Moderate to High (pg/mL to ng/mL range).Variable. Potential for cross-reactivity with structurally related molecules.[9][10]Very High. Suitable for screening large numbers of samples.Cost-effective and does not require extensive instrumentation. High throughput.Susceptible to cross-reactivity, which can lead to overestimation of NAE levels. Requires the availability of specific antibodies for each NAE.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of NAEs using LC-MS/MS, GC-MS, and a specific example for an immunoassay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure based on common practices for the quantification of NAEs in biological matrices like plasma or tissue homogenates.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of sample (e.g., plasma), add an internal standard solution (e.g., deuterated NAEs).

  • Add 1 mL of ice-cold methyl tert-butyl ether (MTBE) or another suitable organic solvent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction step on the aqueous layer and combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 85:15 methanol:water).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic NAEs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each NAE and internal standard are monitored. For example, for anandamide (AEA), a common transition is m/z 348.3 → 62.1.

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the key steps for NAE analysis by GC-MS, including the critical derivatization step.[2][7][8]

1. Sample Preparation (Extraction and Derivatization):

  • Lipid Extraction: Perform a lipid extraction similar to the LC-MS/MS protocol (e.g., using a modified Folch or Bligh-Dyer method).

  • Solid-Phase Extraction (SPE) Cleanup (Optional): To remove interfering lipids, the extract can be further purified using a silica-based SPE cartridge.

  • Derivatization:

    • Evaporate the purified lipid extract to dryness.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60-70°C for 30 minutes to convert the NAEs to their more volatile trimethylsilyl (TMS) derivatives.

    • Evaporate the derivatization reagent and reconstitute the sample in a suitable solvent like hexane or ethyl acetate.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the NAE-TMS derivatives.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for each NAE-TMS derivative.

Immunoassay (ELISA) Protocol for Palmitoylethanolamide (PEA)

This is a representative protocol for a competitive ELISA, a common format for small molecule quantification.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for PEA.

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Competitive Reaction:

  • Add standards of known PEA concentration and the prepared samples to the wells.

  • Immediately add a fixed amount of enzyme-conjugated PEA (e.g., PEA-HRP) to each well.

  • Incubate for 1-2 hours at room temperature. During this incubation, the free PEA in the sample and the PEA-HRP compete for binding to the capture antibody.

3. Detection:

  • Wash the plate to remove unbound reagents.

  • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of PEA in the sample.

Visualizing Workflows and Pathways

To better illustrate the processes involved in NAE analysis and their biological context, the following diagrams are provided.

G cluster_biosynthesis Biosynthesis cluster_degradation Degradation Phosphatidylcholine (PC) Phosphatidylcholine (PC) N-acyltransferase N-acyltransferase Phosphatidylcholine (PC)->N-acyltransferase Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE)->N-acyltransferase N-acyl-phosphatidylethanolamine (NAPE) N-acyl-phosphatidylethanolamine (NAPE) N-acyltransferase->N-acyl-phosphatidylethanolamine (NAPE) NAPE-PLD NAPE-PLD N-acyl-phosphatidylethanolamine (NAPE)->NAPE-PLD N-acylethanolamine (NAE) N-acylethanolamine (NAE) NAPE-PLD->N-acylethanolamine (NAE) FAAH FAAH N-acylethanolamine (NAE)->FAAH NAAA NAAA N-acylethanolamine (NAE)->NAAA CB1/CB2 Receptors CB1/CB2 Receptors N-acylethanolamine (NAE)->CB1/CB2 Receptors Signaling Fatty Acid Fatty Acid FAAH->Fatty Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NAAA->Fatty Acid NAAA->Ethanolamine

Caption: N-acylethanolamine (NAE) metabolic pathway.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: LC-MS/MS experimental workflow for NAE analysis.

G cluster_gcms_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Lipid Extraction Lipid Extraction Derivatization (TMS) Derivatization (TMS) Lipid Extraction->Derivatization (TMS) Solvent Exchange Solvent Exchange Derivatization (TMS)->Solvent Exchange GC Separation GC Separation Solvent Exchange->GC Separation Mass Spectrometry Mass Spectrometry GC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: GC-MS experimental workflow for NAE analysis.

Conclusion and Recommendations

The cross-validation of analytical methods is paramount to ensure data accuracy and comparability across different studies and laboratories. For the analysis of N-acylethanolamines, LC-MS/MS has emerged as the preferred method due to its superior sensitivity, specificity, and ability to multiplex. However, GC-MS remains a robust alternative, particularly when high-resolution separation is required and derivatization is not a limiting factor. Immunoassays, while offering high throughput and ease of use, should be carefully validated for cross-reactivity, and results are often best confirmed with a mass spectrometry-based method.

For researchers and drug development professionals, the selection of an analytical method should be guided by the specific research question, the biological matrix, and the required level of quantitative accuracy. When comparing data generated by different methods, a thorough understanding of the potential biases and limitations of each technique is essential. Whenever possible, cross-validation of a subset of samples using an alternative method is recommended to ensure the reliability of the findings.

References

A Comparative Guide to the Isotope Effects of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oleoylethanolamide (OEA) and its Deuterated Analog

OEA is an endogenous fatty acid amide that plays a significant role in regulating satiety, lipid metabolism, and inflammation. Its biological effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that modulates the expression of genes involved in lipid oxidation and energy homeostasis. The primary route of OEA metabolism and inactivation is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which breaks down OEA into oleic acid and ethanolamine.

OEA-d4 is a stable isotope-labeled version of OEA, where four hydrogen atoms on the ethanolamine moiety have been replaced with deuterium. This isotopic substitution can lead to a kinetic isotope effect, potentially altering the rate of its metabolic degradation.

Comparative Analysis: OEA-d4 vs. OEA

This comparison focuses on two key areas: metabolic stability and biological activity in cell culture systems.

Metabolic Stability

The deuteration of OEA at the C1 and C2 positions of the ethanolamine group is expected to increase its metabolic stability against FAAH-mediated hydrolysis. This is due to the kinetic isotope effect, a phenomenon where the substitution of a lighter isotope (hydrogen) with a heavier one (deuterium) leads to a stronger chemical bond (C-D vs. C-H). The cleavage of this bond is often the rate-limiting step in enzymatic reactions.

While direct experimental data for the KIE of FAAH on OEA-d4 is unavailable, the mechanism of FAAH involves the nucleophilic attack by a serine residue on the amide carbonyl, leading to the cleavage of the amide bond. Although the C-H bonds on the ethanolamine are not directly broken in the initial hydrolytic step, their substitution with deuterium can exert a secondary kinetic isotope effect, slowing down the overall reaction rate. This would result in a longer half-life of OEA-d4 in cell culture compared to OEA.

Table 1: Predicted Comparative Metabolic Stability of OEA vs. OEA-d4 in Cell Culture

CompoundPrimary Metabolizing EnzymePredicted In Vitro Half-life (t½)Predicted Intrinsic Clearance (CLint)
OEAFatty Acid Amide Hydrolase (FAAH)ShorterHigher
OEA-d4Fatty Acid Amide Hydrolase (FAAH)Longer (due to KIE)Lower (due to KIE)

Note: The predicted values are based on the theoretical kinetic isotope effect and require experimental verification.

Biological Activity: PPARα Activation

The primary biological activity of OEA is the activation of PPARα. The binding of OEA to PPARα is primarily driven by the oleoyl acyl chain. The deuteration in OEA-d4 is located on the ethanolamine head group, a region not considered critical for the direct interaction with the PPARα ligand-binding domain. Therefore, it is highly probable that OEA-d4 and OEA will exhibit comparable potency and efficacy in activating PPARα and its downstream signaling pathways in cell-based assays.

Table 2: Predicted Comparative Biological Activity of OEA vs. OEA-d4 in Cell Culture

CompoundTarget ReceptorPredicted EC50 for PPARα ActivationPredicted Downstream Effects (e.g., anti-inflammatory gene expression)
OEAPPARαSimilarSimilar
OEA-d4PPARαSimilarSimilar

Note: The predicted values are based on the structural understanding of OEA-PPARα interaction and require experimental verification.

Experimental Protocols

To empirically determine the comparative effects of OEA and OEA-d4, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of metabolism of a compound by microsomal enzymes, primarily FAAH in the case of OEA.

Materials:

  • Pooled human or rodent liver microsomes

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • OEA and OEA-d4 stock solutions (in a suitable solvent like DMSO)

  • Control compounds (high and low clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of OEA and OEA-d4 in the incubation buffer at the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, pre-warm the liver microsome suspension in potassium phosphate buffer at 37°C.

  • Add the test compounds (OEA and OEA-d4) and control compounds to the microsome suspension and pre-incubate for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound against time.

PPARα Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the PPARα receptor.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or rodent PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • OEA and OEA-d4 stock solutions

  • Known PPARα agonist (positive control, e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of OEA, OEA-d4, and the positive control in cell culture medium.

  • Replace the culture medium with the compound dilutions and incubate for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the compound concentration and determine the EC50 values using a non-linear regression analysis.

Visualizations

OEA Signaling Pathway

OEA_Signaling_Pathway OEA Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OEA OEA / OEA-d4 PPARa_inactive PPARα (inactive) OEA->PPARa_inactive Enters Cell RXR RXR PPRE PPRE RXR->PPRE Binds to PPRE PPARa_active PPARα (active) PPARa_inactive->PPARa_active Ligand Binding PPARa_active->RXR Heterodimerization Gene_Expression Target Gene Expression PPRE->Gene_Expression Initiates Transcription

Caption: OEA/OEA-d4 signaling via PPARα activation.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Comparative Analysis Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Assessment OEA OEA Metabolic_Stability Metabolic Stability (Liver Microsomes) OEA->Metabolic_Stability PPARa_Assay PPARα Reporter Assay (Cell-based) OEA->PPARa_Assay OEA_d4 OEA-d4 OEA_d4->Metabolic_Stability OEA_d4->PPARa_Assay Half_life t½ and CLint Metabolic_Stability->Half_life EC50 EC50 Values PPARa_Assay->EC50 Comparison Compare Metabolic Stability and Biological Activity Half_life->Comparison EC50->Comparison

Caption: Workflow for comparing OEA and OEA-d4.

Conclusion

While direct experimental evidence is pending, the principles of kinetic isotope effects strongly suggest that (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide (OEA-d4) will exhibit greater metabolic stability in cell culture compared to its non-deuterated form, OEA. This increased stability is unlikely to significantly impact its primary biological activity as a PPARα agonist. The provided experimental protocols offer a framework for researchers to empirically validate these predictions and to accurately characterize the properties of OEA-d4 in their specific cell culture models. This information is crucial for the design of robust experiments and the accurate interpretation of results in the fields of pharmacology and drug development.

A Comparative Guide to Inter-laboratory Oleoylethanolamide Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Quantitative Performance of Analytical Methods

The accurate quantification of OEA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. The most common analytical techniques employed for OEA measurement include Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays (ELISA) are also used, though less frequently for rigorous quantitative studies. The following table summarizes the performance characteristics of these methods as reported in various studies.

Analytical MethodMatrixLLOQ (Lower Limit of Quantification)Linearity (R²)Recovery (%)Reference
LC-MS/MS Human CSF50 amol (on column)Not ReportedNot Reported[1]
LC-MS Rodent Brain TissueOEA: 0.6 ng/mLOEA: 0.999OEA: 98.5% - 102.2%[2][3]
UPLC-MS/MS Mouse Mucosal TissueNot explicitly stated for OEANot ReportedNot Reported[4]
GC-MS Chemically Synthesized OEANot ReportedNot ReportedNot Reported[5][6]
ELISA Human SerumNot ReportedNot ReportedNot Reported[7][8][9]

Note: The performance of ELISA kits can vary significantly between manufacturers and batches. It is recommended to validate ELISA performance against a mass spectrometry-based method.[10][11]

Experimental Protocols: Key Methodologies

Detailed and standardized experimental protocols are essential for ensuring the comparability of results across different laboratories. Below are summaries of typical experimental workflows for the quantification of OEA using LC-MS/MS, the most widely adopted method.

1. Sample Preparation: Lipid Extraction

A critical step in OEA analysis is its extraction from the biological matrix. A common and effective method is liquid-liquid extraction.

  • Homogenization: Frozen tissue samples are weighed and homogenized in a solvent, typically methanol, containing an internal standard (e.g., [²H₄]-OEA).[4]

  • Extraction: Lipids are extracted using a solvent mixture, commonly chloroform and methanol (Folch method).[4] The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

  • Collection: The lower organic phase, containing the lipids, is collected.[4] This step may be repeated to improve recovery.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen.[4][12] The dried lipid extract is then reconstituted in a suitable solvent (e.g., a mixture of methanol and chloroform) for analysis.[4]

2. Chromatographic Separation: UPLC-MS/MS

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for OEA quantification.

  • Column: A reverse-phase column (e.g., C18) is typically used for separation.[3]

  • Mobile Phase: A gradient of aqueous and organic solvents is employed. For example, a gradient of water and methanol containing acetic acid and ammonium acetate.[4]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[4]

  • Injection Volume: A small volume of the reconstituted sample is injected into the system.

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[2][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for OEA and its internal standard.[12]

  • Quantification: The concentration of OEA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for OEA Quantification

The following diagram illustrates a typical workflow for the quantification of OEA from biological samples using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization with Internal Standard ([²H₄]-OEA) Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LCMS UPLC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM) LCMS->Data Quantification Quantification against Calibration Curve Data->Quantification Result OEA Concentration Quantification->Result

Caption: A typical experimental workflow for oleoylethanolamide (OEA) quantification.

OEA Signaling Pathway

OEA exerts its biological effects primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[6] This signaling pathway plays a key role in the regulation of lipid metabolism and energy homeostasis.

G OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates PPRE PPRE (PPAR Response Element) PPARa->PPRE binds as heterodimer with RXR RXR RXR Gene Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Gene regulates Response Physiological Response (e.g., Reduced Food Intake, Increased Lipolysis) Gene->Response

Caption: The signaling pathway of oleoylethanolamide (OEA) via PPAR-α activation.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for D,L-threo-Droxidopa-13C2,15N Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of neuropharmacology and analytical chemistry, precise and targeted information is paramount. This comprehensive guide provides a categorized list of SEO-driven, long-tail keywords related to "D,L-threo-Droxidopa-13C2,15N Hydrochloride," a stable isotope-labeled compound crucial for a variety of research applications. By understanding the specific intents of researchers—from foundational exploration to advanced validation—this curated keyword list can effectively guide content creation and enhance the discoverability of vital scientific information.

The following table outlines long-tail keywords categorized into five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. Each keyword is designed to reflect the nuanced queries of scientists working with this compound, thereby facilitating more efficient and targeted access to relevant data, protocols, and research.

CategoryLong-tail Keyword
Foundational & Exploratory D,L-threo-Droxidopa-13C2,15N Hydrochloride synthesis and characterization
Methodological & Application quantitative analysis of droxidopa using LC-MS/MS and D,L-threo-Droxidopa-13C2,15N Hydrochloride
Troubleshooting & Optimization troubleshooting Droxidopa LC-MS/MS analysis with a labeled internal standard
Validation & Comparative validation of Droxidopa assay using D,L-threo-Droxidopa-13C2,15N Hydrochloride internal standard

Deuterium Labeling's Influence on Chromatographic Retention: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. The substitution of hydrogen with its heavier isotope, deuterium, a technique known as deuterium labeling, is a powerful tool in drug discovery and development to enhance pharmacokinetic profiles. However, this modification introduces nuanced changes in the physicochemical properties of a molecule, leading to observable shifts in chromatographic retention times. This guide provides an objective comparison of the impact of deuterium labeling on retention time across various chromatographic techniques, supported by experimental data and detailed methodologies.

The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated counterparts is known as the Chromatographic Deuterium Isotope Effect (CDE).[1] This effect stems from the fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These seemingly minor alterations can influence the intermolecular interactions between the analyte and the stationary phase, thereby affecting its retention behavior.[1]

Comparative Analysis of Retention Time Shifts

The magnitude and direction of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed. Generally, in reversed-phase chromatography, deuterated compounds elute earlier, while in normal-phase chromatography, they tend to elute later.

Quantitative Data Summary

The following table summarizes the observed retention time differences between deuterated and non-deuterated (protiated) compounds from various studies. A positive Δt_R indicates that the deuterated compound elutes earlier.

CompoundDeuterated AnalogChromatographic ModeRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Δt_R (min)Reference
Metformind6-MetforminNot Specified3.603.570.03[2]
Dimethyl-labeled E. coli tryptic digests (light vs. heavy)Deuterated peptidesUPLCNot specifiedNot specifiedMedian shift of 3 s[3]
OlanzapineOlanzapine-d₃RPLC-MSNot specifiedNot specified-[4]

Understanding the Chromatographic Deuterium Isotope Effect (CDE)

The CDE is a complex phenomenon influenced by a variety of factors. The following diagram illustrates the key contributors to the observed retention time shifts.

Factors Influencing the Chromatographic Deuterium Isotope Effect cluster_properties Physicochemical Property Changes cluster_interactions Interaction Types Deuterium_Labeling Deuterium Labeling (¹H → ²H) Physicochemical_Properties Altered Physicochemical Properties Deuterium_Labeling->Physicochemical_Properties leads to Intermolecular_Interactions Modified Intermolecular Interactions Physicochemical_Properties->Intermolecular_Interactions affects Bond_Strength ↑ C-D Bond Strength Physicochemical_Properties->Bond_Strength Bond_Length ↓ C-D Bond Length Physicochemical_Properties->Bond_Length VdW_Radius ↓ van der Waals Radius Physicochemical_Properties->VdW_Radius Polarizability ↓ Polarizability Physicochemical_Properties->Polarizability Chromatographic_Retention Shift in Chromatographic Retention Time Intermolecular_Interactions->Chromatographic_Retention results in Hydrophobic Hydrophobic Interactions Intermolecular_Interactions->Hydrophobic Dipole_Dipole Dipole-Dipole Interactions Intermolecular_Interactions->Dipole_Dipole Hydrogen_Bonding Hydrogen Bonding Intermolecular_Interactions->Hydrogen_Bonding

Caption: Factors influencing the chromatographic deuterium isotope effect.

Experimental Protocols

To accurately assess the CDE, a systematic approach is required. The following protocol outlines a general workflow for comparing the retention times of deuterated and non-deuterated compounds using Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).

Objective

To resolve and quantify the retention time difference between a non-deuterated analyte and its deuterated internal standard.

Materials and Reagents
  • Analyte and its corresponding deuterated internal standard (e.g., Olanzapine and Olanzapine-d₃)[4]

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • Chromatography Column: C18, 2.1 x 50 mm, 1.8 µm particle size is a representative example.[4]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure
  • Standard Preparation: Prepare individual stock solutions of the non-deuterated analyte and the deuterated internal standard in a suitable solvent. From these, prepare a mixed working solution containing both compounds at a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration. The specific gradient profile will need to be optimized for the analytes of interest.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for a 2.1 mm ID column.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

    • Injection Volume: A consistent volume, e.g., 5 µL, should be injected for all samples.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode, depending on the analyte's properties.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification and provides high selectivity and sensitivity.[4]

    • MRM Transitions: Determine the precursor and product ions for both the non-deuterated analyte and the deuterated internal standard. For example, for Olanzapine, the Q1/Q3 transition might be 313.1/256.1.[4]

    • Source Parameters: Optimize source-dependent parameters such as gas flows, temperature, and voltages for the specific instrument and compounds.[4]

  • Data Analysis:

    • Inject the mixed working solution and acquire the data.

    • Extract the chromatograms for the specified MRM transitions for both the analyte and the deuterated internal standard.

    • Determine the retention time at the apex of each chromatographic peak.

    • Calculate the difference in retention time (Δt_R) between the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds: Δt_R = t_R(H) - t_R(D).[1]

    • Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[1]

The following diagram illustrates the general experimental workflow for assessing the CDE.

Experimental Workflow for CDE Analysis Start Start Standard_Prep Prepare Standards (Deuterated & Non-deuterated) Start->Standard_Prep LC_MS_Analysis LC-MS/MS Analysis Standard_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Chromatogram_Extraction Extract Chromatograms Data_Acquisition->Chromatogram_Extraction Retention_Time_Determination Determine Retention Times (t_R(H) and t_R(D)) Chromatogram_Extraction->Retention_Time_Determination Calculate_Delta_tR Calculate Δt_R (t_R(H) - t_R(D)) Retention_Time_Determination->Calculate_Delta_tR Statistical_Analysis Statistical Analysis (Mean, SD, Reproducibility) Calculate_Delta_tR->Statistical_Analysis End End Statistical_Analysis->End

Caption: Experimental workflow for CDE analysis.

Conclusion

Deuterium labeling is an invaluable technique in modern drug discovery, but it is essential to be aware of its potential impact on chromatographic behavior. The Chromatographic Deuterium Isotope Effect is a real and measurable phenomenon that can lead to shifts in retention time. By understanding the underlying principles and employing systematic experimental approaches, researchers can accurately characterize and account for these effects, ensuring the integrity and reliability of their analytical data.

References

A Researcher's Guide to Deuterated N-Acylethanolamine Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Isotope dilution mass spectrometry, which employs stable isotope-labeled (SIL) internal standards, is the gold standard for this purpose[1][2]. Deuterated NAEs are the most commonly used SIL standards due to their chemical similarity to the endogenous analyte and cost-effectiveness compared to ¹³C or ¹⁵N labeled alternatives[3].

This guide provides a comparative analysis of different deuterated NAE standards, focusing on key performance characteristics that researchers, scientists, and drug development professionals must consider. The information is supported by experimental data and protocols from peer-reviewed literature to aid in the selection of the most appropriate standard for quantitative bioanalysis.

Key Performance Characteristics of Deuterated Standards

The ideal deuterated internal standard should perfectly mimic the analyte of interest through every stage of the analytical process—from extraction to detection—to compensate for sample loss and matrix effects[2]. The primary differences between available standards lie in the number and position of deuterium atoms, which can influence their performance.

1. Degree and Position of Deuteration:

  • Mass Shift : The standard must have a sufficient mass shift (typically ≥ 3 amu) to ensure its mass signal is distinct from the natural isotopic distribution of the unlabeled analyte[3]. Standards like N-arachidonoylethanolamine-d8 (AEA-d8) are often preferred over d3 or d4 versions for this reason.

  • Isotopic Stability : Deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen from the solvent or during sample processing[4]. Labels on aromatic rings or stable alkyl chains are generally secure.

2. Isotopic and Chemical Purity:

  • Isotopic Purity : High isotopic purity (e.g., ≥99% deuterium incorporation) is crucial to prevent interference from any unlabeled analyte present in the standard, which would artificially inflate the measured concentration of the endogenous compound[5].

  • Chemical Purity : The standard must be free of other NAEs or contaminants that could interfere with the analysis. For instance, some commercial chloroform solvents have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA), highlighting the need for high-purity reagents and standards[6].

3. Chromatographic Co-elution: A fundamental assumption of isotope dilution is that the standard and analyte behave identically during chromatography. While deuteration typically has a minimal effect on retention time, a significant number of deuterium atoms can sometimes lead to a slight chromatographic shift (the "isotope effect"). This can be problematic if it causes the standard and analyte to experience different degrees of matrix-induced ion suppression or enhancement[1]. Therefore, verifying co-elution during method development is essential.

Comparative Data of Common Deuterated NAE Standards

The following table summarizes key information for several deuterated NAE standards commonly cited in analytical literature. The data is compiled from methods papers and manufacturer specifications mentioned in those publications.

Deuterated StandardCommon AbbreviationDegree of DeuterationReported Purity / Isotopic IncorporationKey Considerations & Applications
N-arachidonoylethanolamine-d8AEA-d8d8≥99% deuterium incorporation; ≥95% chemical purity[5]Widely used for AEA quantification in various bio-fluids; the d8 label provides a significant mass shift, minimizing isotopic overlap[7].
N-arachidonoylethanolamine-d4AEA-d4d4Not specified in reviewed literatureUsed in numerous studies for AEA quantification[8]. The lower mass shift may be a consideration for high-resolution mass spectrometers.
N-oleoylethanolamide-d2OEA-d2d2Not specified in reviewed literatureUsed for OEA quantification[7]. A d2 label is minimal and should be carefully evaluated for potential isotopic overlap.
N-oleoylethanolamide-d4OEA-d4d4Not specified in reviewed literatureAn alternative to OEA-d2, providing a greater mass shift. Used in validation studies for multi-analyte methods[9].
N-palmitoylethanolamide-d4PEA-d4d4Not specified in reviewed literatureCommonly used for the quantification of PEA in human plasma, serum, and other bio-matrices[7][9].
N-stearoylethanolamine-d3SEA-d3d3Not specified in reviewed literatureUsed in a nano-LC-MS/MS platform for quantifying NAEs in human cerebrospinal fluid[10].

Visualizing Key Concepts and Workflows

To better illustrate the context and application of these standards, the following diagrams outline the NAE signaling pathway, a typical analytical workflow, and the logic for selecting an appropriate standard.

NAE_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (e.g., AEA, PEA, OEA) RECEPTORS Receptors (CB1, CB2, PPAR-α, TRPV1) NAE->RECEPTORS Binds to FAAH FAAH / NAAA NAE->FAAH EFFECTS Physiological Effects (Analgesia, Anti-inflammation, Energy Metabolism) RECEPTORS->EFFECTS DEGRADATION Fatty Acid + Ethanolamine NAPE_PLD->NAE Hydrolysis FAAH->DEGRADATION Hydrolysis

Caption: Simplified NAE signaling pathway.

LCMS_Workflow SAMPLE 1. Sample Collection (Plasma, Tissue, CSF) SPIKE 2. Spike with Deuterated Internal Standard (e.g., AEA-d8) SAMPLE->SPIKE EXTRACT 3. Liquid-Liquid or Solid-Phase Extraction SPIKE->EXTRACT DRY 4. Evaporate & Reconstitute EXTRACT->DRY LCMS 5. LC-MS/MS Analysis (UPLC-Triple Quadrupole) DRY->LCMS DATA 6. Data Processing LCMS->DATA QUANT 7. Quantification (Analyte/IS Peak Area Ratio) DATA->QUANT

Caption: Experimental workflow for NAE quantification.[5][6]

Standard_Selection_Logic START Start: Select Deuterated NAE Standard Q_MASS Is Mass Shift ≥ 3 amu? START->Q_MASS Q_STABILITY Is Deuterium Label in a Stable Position? Q_MASS->Q_STABILITY Yes REJECT Consider Alternative (e.g., higher deuteration, different supplier) Q_MASS->REJECT No Q_PURITY Is Isotopic & Chemical Purity High (≥95-99%)? Q_STABILITY->Q_PURITY Yes Q_STABILITY->REJECT No (risk of H/D exchange) VALIDATE Validate in Matrix: Check for Co-elution & Matrix Effects Q_PURITY->VALIDATE Yes Q_PURITY->REJECT No OPTIMAL Optimal Standard for Assay VALIDATE->OPTIMAL

Caption: Logic diagram for selecting a deuterated standard.

Representative Experimental Protocol

The following is a generalized protocol for the simultaneous quantification of AEA, OEA, and PEA in human plasma, based on methodologies reported in the literature[5][6][7].

1. Materials and Reagents:

  • Analytes: Anandamide (AEA), Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA).

  • Internal Standards: AEA-d8, OEA-d4, PEA-d4.

  • Solvents: LC-MS grade acetonitrile, methanol, water, formic acid, and toluene.

  • Equipment: Triple quadrupole mass spectrometer coupled with a UPLC system, refrigerated centrifuge, nitrogen evaporator.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw 200 µL of human plasma on ice.

  • Add 20 µL of an internal standard spiking solution (containing AEA-d8, OEA-d4, PEA-d4 at 50 ng/mL in methanol) to each plasma sample.

  • Vortex briefly to mix.

  • Add 1 mL of ice-cold toluene as the extraction solvent.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[6].

  • Gradient: A linear gradient from 60% B to 100% B over 5 minutes is a common starting point[6].

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum, Sciex API series).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • AEA: m/z 348.3 → 62.1

    • AEA-d8: m/z 356.3 → 62.1

    • OEA: m/z 326.3 → 62.1

    • OEA-d4: m/z 330.3 → 62.1

    • PEA: m/z 300.3 → 62.1

    • PEA-d4: m/z 304.3 → 62.1 (Note: Transitions must be optimized empirically on the specific instrument used).

5. Data Analysis:

  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to its corresponding deuterated internal standard versus the concentration of the analyte.

  • The concentration of the NAE in the unknown sample is then determined from its peak area ratio using the regression equation from the calibration curve.

Conclusion

The selection of a deuterated internal standard is a critical step in the development of a robust and reliable method for NAE quantification. While standards with a higher degree of deuteration (e.g., d8 vs. d4) are often preferable for providing a cleaner mass separation, the ultimate choice must be guided by empirical validation. Researchers should prioritize standards with high isotopic and chemical purity from reputable suppliers and verify their performance—specifically co-elution and the absence of matrix effects—within the specific biological matrix of their study. By adhering to these principles, the scientific community can ensure the generation of high-quality, comparable data in the expanding field of NAE research.

References

Safety Operating Guide

Navigating the Safe Disposal of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocol

Proper waste management begins with correct identification and segregation to prevent hazardous reactions[3].

Step 1: Waste Identification and Segregation

  • Do not mix (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[2].

  • Keep it separate from incompatible materials, such as strong oxidizing agents[4].

Step 2: Waste Container and Labeling

  • Use a dedicated, properly labeled, and leak-proof waste container[2].

  • The label should clearly state the full chemical name: "(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide", concentration, and any known hazards[2].

Step 3: Storage of Chemical Waste

  • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area[2].

  • Ensure the container is kept tightly closed when not in use[2].

Disposal Procedure

The disposal of this compound should be conducted in strict accordance with all federal, state, and local regulations[2].

Step 4: Contacting Institutional EHS

  • The primary and most crucial step is to contact your institution's EHS department to schedule a pickup for the chemical waste[2].

  • Provide the EHS department with all necessary information, including the chemical name, quantity, and a copy of any available safety information.

Step 5: Professional Disposal

  • The disposal of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide must be handled by a licensed and qualified hazardous waste disposal company[2].

  • High-temperature incineration is a common and effective method for the disposal of many organic chemicals[2].

The deuterium in the compound is a stable isotope of hydrogen and is not expected to pose a significant environmental hazard[5]. The disposal protocol is therefore primarily dictated by the properties of the amide functional group and the overall molecule.

Quantitative Data Summary

Due to the absence of a specific SDS for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide, a comprehensive table of quantitative data such as permissible exposure limits (PELs) or toxicity values (LD50) cannot be provided. However, the following table summarizes the key disposal parameters.

ParameterGuideline
Chemical Name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Waste Classification Hazardous Chemical Waste (pending institutional EHS assessment)
Primary Hazards Potential for skin and eye irritation (based on parent compound)
Disposal Method Collection by institutional EHS for professional disposal, likely via incineration.
Incompatible Wastes Strong oxidizing agents, acids, and bases (unless advised otherwise by EHS).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide.

A Start: Generation of Waste (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide B Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) A->B C Segregate Waste Do not mix with other chemicals B->C D Use Labeled, Sealed Container 'Hazardous Waste' C->D E Store in Designated Waste Area D->E F Contact Institutional EHS for Waste Pickup E->F G Provide EHS with: - Chemical Name - Quantity - Hazard Information F->G H EHS Arranges for Professional Disposal (e.g., Incineration) G->H I End: Disposal Complete H->I

Caption: Disposal workflow for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide.

References

Essential Safety and Operational Guide for Handling (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide. The following procedures are based on safety data for the structurally analogous non-deuterated compound, (9Z)-N-(2-Hydroxyethyl)-9-octadecenamide (Oleoylethanolamide), to ensure best safety practices.

Hazard Identification and Precautionary Measures

(9Z)-N-(2-Hydroxyethyl)-9-octadecenamide and its analogs are known to cause skin and serious eye irritation.[1][2] Some safety data also indicates potential for long-term adverse effects in aquatic environments.[2] Therefore, it is imperative to handle this compound with appropriate care to minimize exposure.

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Wear protective gloves, clothing, and eye/face protection.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Use only in a well-ventilated area or outdoors.[3]

  • Avoid release to the environment.[1][2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the primary line of defense against accidental exposure. The following table summarizes the recommended equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety Goggles with side-shieldsEN 166 (EU) or NIOSH (US) approvedTo protect against dust particles and potential splashes.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile)Compliant with EN 374To prevent direct skin contact. Gloves should be inspected before use and disposed of properly.
Protective ClothingFire/flame resistant and imperviousTo minimize skin exposure to the chemical.[2]
Respiratory Protection Full-face respirator or NIOSH/MSHA approved respirator29 CFR 1910.134 or European Standard EN 149Required if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[3]

Operational and Handling Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

  • Provide appropriate exhaust ventilation where dust may be formed.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring emergency equipment (eyewash station, safety shower) is accessible.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a manner that minimizes dust generation. A weighing enclosure or a fume hood is recommended.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is soluble in ethanol and DMSO.

  • Post-Handling: After handling, decontaminate the work area. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][4]
Skin Contact Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] Wash contaminated clothing before reuse.[1][2]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[3]
Accidental Release For spills, wear appropriate PPE, sweep up the material, and place it in a suitable container for disposal.[3] Avoid generating dust. Prevent the substance from entering drains.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • To maintain product quality, some suppliers recommend storing in a freezer.[3]

  • Keep away from incompatible materials such as oxidizing agents and bases.[3]

Disposal:

  • Dispose of the compound and its container at an approved waste disposal facility.[3]

  • Disposal must be in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the chemical to enter drains or watercourses.

Workflow for Handling (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A Don PPE: - Safety Goggles - Lab Coat - Gloves B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Weigh Compound (Minimize Dust) B->C Proceed to Handling D Transfer Compound C->D E Prepare Solution (If applicable) D->E F Decontaminate Work Area E->F Proceed to Cleanup G Dispose of Waste (Follow Regulations) F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J Spill or Exposure Occurs K Follow First-Aid Procedures: - Eye Wash - Skin Wash - Move to Fresh Air J->K Exposure L Clean Spill According to Protocol J->L Spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleoylethanolamide-d4
Reactant of Route 2
Reactant of Route 2
Oleoylethanolamide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.